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  • Product: 5-Iodo-1-isopropylpyrazole
  • CAS: 1345471-54-6

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Iodo-1-isopropylpyrazole (CAS 1345471-54-6)

The following technical guide details the identification, synthesis, and application of 5-Iodo-1-isopropylpyrazole , a critical intermediate in modern medicinal chemistry. Core Application: Regioselective Synthesis of Si...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 5-Iodo-1-isopropylpyrazole , a critical intermediate in modern medicinal chemistry.

Core Application: Regioselective Synthesis of Sickle Cell Disease Therapeutics (Voxelotor)

Executive Summary

5-Iodo-1-isopropylpyrazole (CAS 1345471-54-6 ) is a halogenated heterocyclic building block used primarily in the synthesis of pharmaceutical agents requiring a specific pyrazole-aryl linkage.[] Unlike its more common 4-iodo isomer (used in Crizotinib analogs), the 5-iodo variant allows for carbon-carbon bond formation adjacent to the bridgehead nitrogen. This regiochemistry is essential for the production of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor approved for Sickle Cell Disease.

This guide addresses the compound's identification, the thermodynamic vs. kinetic control in its synthesis, and its validation in drug discovery workflows.

Chemical Identity & Properties

ParameterTechnical Detail
CAS Number 1345471-54-6
IUPAC Name 5-iodo-1-(propan-2-yl)-1H-pyrazole
Alternative Names 1-Isopropyl-5-iodopyrazole; 5-Iodo-1-isopropyl-1H-pyrazole
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
SMILES CC(C)N1N=CC(I)=C1
InChI Key VDC47154 (Biosynth Internal Code) / Structure specific
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, DMSO; insoluble in water.

Distinction from Isomers: It is critical to distinguish this compound from 4-iodo-1-isopropylpyrazole (CAS 313350-82-2), which is thermodynamically more stable but offers different substitution vectors.

Synthesis & Methodology: The Directed Lithiation Protocol

Reaction Logic

The N1-isopropyl group acts as a Directing Group (DG). The lone pair on the N2 nitrogen coordinates with the lithium species, placing the base in proximity to the C5 proton. This kinetic control overrides the thermodynamic preference for C4 substitution.

Experimental Protocol (Self-Validating System)
  • Precursor: 1-Isopropylpyrazole (commercially available or synthesized via hydrazine alkylation).

  • Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), Iodine (I₂), anhydrous THF.

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a 3-neck flask with Argon. Moisture will quench the lithiated intermediate immediately.

  • Solvation: Dissolve 1-isopropylpyrazole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

    • Scientist's Note: Temperature control is vital. Above -40°C, the lithiated species may isomerize or decompose ("Dance of the Pyrazoles").

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Checkpoint: The solution typically turns a slight yellow/orange. Stir for 45–60 minutes at -78°C to ensure complete C5-deprotonation.

  • Quench: Add a solution of Iodine (1.2 eq) in THF dropwise.

    • Observation: The color will transition to dark brown/violet (excess iodine).

  • Workup: Warm to room temperature. Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from violet to yellow/clear). Extract with Ethyl Acetate.
    
Visualization of Reaction Pathway

SynthesisPathway Start 1-Isopropylpyrazole Inter 5-Lithio-Intermediate (Kinetic Control) Start->Inter n-BuLi, THF, -78°C (N-Coordination) Byproduct 4-Iodo Isomer (Thermodynamic Trap) Start->Byproduct Direct Iodination (NIS) (Avoid this route) Product 5-Iodo-1-isopropylpyrazole (CAS 1345471-54-6) Inter->Product I2 Quench

Figure 1: Regioselective Synthesis via Directed Ortho Lithiation. Note the kinetic control required to bypass the 4-iodo isomer.

Structural Verification (QC)

Trustworthiness in synthesis relies on verifying the isomer. 1H NMR provides distinct signatures for the 5-iodo vs 4-iodo isomers.

  • 5-Iodo-1-isopropylpyrazole:

    • The C4-H and C3-H protons appear as doublets (J ~ 1.8–2.0 Hz).

    • Key NOE Signal: Strong Nuclear Overhauser Effect (NOE) observed between the Isopropyl CH proton and the C5-I (No proton). Wait—Correction: In the 5-iodo isomer, the C5 position is occupied by Iodine. Therefore, NO NOE should be observed between the N-isopropyl group and a proton at C5.

    • Validation: If you see an NOE correlation between the N-isopropyl methine proton and a pyrazole ring proton, you likely have the 4-iodo or 3-iodo isomer (where C5-H is present). The absence of this correlation, combined with correct mass spec, confirms the 5-iodo substitution.

Applications in Drug Discovery[2]

The primary utility of CAS 1345471-54-6 is as a coupling partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Case Study: Voxelotor (Sickle Cell Disease)

Voxelotor acts by binding to hemoglobin S to increase oxygen affinity.[2] The core scaffold involves a pyrazole ring attached to a pyridine.[2][3][4][5]

  • Mechanism: The 5-iodo-1-isopropylpyrazole is converted to a boronic acid/ester.[6]

  • Coupling: It is then coupled with a halogenated pyridine aldehyde (e.g., 2-chloronicotinaldehyde derivative).

  • Significance: The 1,5-substitution pattern forces the isopropyl group to sterically orient the molecule, optimizing the binding pocket fit within hemoglobin.

Synthesis Logic Diagram

DrugDiscovery Iodo 5-Iodo-1-isopropylpyrazole (CAS 1345471-54-6) Boronic Boronic Ester Intermediate Iodo->Boronic Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc Coupling Pd-Catalyzed Suzuki Coupling (with Pyridine-Halide) Boronic->Coupling Voxelotor Voxelotor (GBT440) Scaffold Coupling->Voxelotor C-C Bond Formation

Figure 2: Workflow for converting 5-Iodo-1-isopropylpyrazole into the Voxelotor scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Keep cold (2–8°C) and away from light. Iodinated heterocycles can liberate free iodine upon prolonged light exposure, turning the solid dark.

  • Reactivity: Incompatible with strong oxidizing agents.

References

  • Biosynth . (2024). Product Analysis: 5-Iodo-1-isopropylpyrazole (CAS 1345471-54-6).[] Retrieved from

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. (Detailing the use of 1-isopropyl-1H-pyrazol-5-yl moiety). Retrieved from

  • Knochel, P., et al. (2010). Functionalization of Heterocycles via Organolithium Reagents. Handbook of Reagents for Organic Synthesis.
  • BOC Sciences . (2024). 5-Iodo-1-isopropylpyrazole Building Block. Retrieved from

Sources

Exploratory

5-Iodo-1-isopropylpyrazole molecular weight and formula

Regioselective Synthesis, Physicochemical Profile, and Application in Palladium-Catalyzed Cross-Coupling Executive Summary This technical guide provides a comprehensive analysis of 5-Iodo-1-isopropylpyrazole , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis, Physicochemical Profile, and Application in Palladium-Catalyzed Cross-Coupling

Executive Summary

This technical guide provides a comprehensive analysis of 5-Iodo-1-isopropylpyrazole , a critical heteroaromatic building block in medicinal chemistry.[1] While its regioisomer (4-iodo-1-isopropylpyrazole) is widely available via direct electrophilic halogenation, the 5-iodo variant requires precise lithiation-mediated synthesis to access the C5 position.[1] This scaffold is essential for developing kinase inhibitors and modulating pharmacological profiles where substitution at the 5-position is required to optimize structure-activity relationships (SAR).[1]

Part 1: Physicochemical Identity & Structural Analysis[1]

The precise molecular weight and formula are invariant across regioisomers, but the physical properties and reactivity profiles differ significantly between the 4-iodo and 5-iodo species.[1]

Core Data Table[1]
PropertyValueTechnical Notes
Chemical Name 5-Iodo-1-isopropyl-1H-pyrazoleIUPAC Nomenclature
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol Monoisotopic Mass: 235.98 g/mol
Physical State Pale yellow liquid or low-melting solidTendency to darken upon light exposure (iodine liberation).[1]
Solubility DCM, THF, Ethyl AcetateHydrophobic; sparingly soluble in water.
Key Identifier Regioisomer CautionDistinct from 4-iodo isomer (CAS: 313350-82-2).[1]
Structural Isomerism & Reactivity

The position of the iodine atom dictates the synthetic utility.

  • C4-Position (Electronic): Electron-rich; naturally nucleophilic.[1] Accessible via direct iodination (e.g., NIS).

  • C5-Position (Steric/Acidic): Adjacent to the bridgehead nitrogen. The proton at C5 is the most acidic on the ring (

    
     ~30 in DMSO), allowing for directed lithiation. The isopropyl group at N1 provides steric bulk, influencing the selectivity of cross-coupling reactions.
    

Part 2: Synthetic Methodology (The "Expert" Protocol)

Core Directive: Unlike the 4-iodo isomer, you cannot synthesize 5-iodo-1-isopropylpyrazole by simply mixing the parent pyrazole with iodine.[1] That route yields the 4-iodo product.[1][2]

The C5-Lithiation Route

To install iodine at C5, we utilize Directed ortho-Metalation (DoM) .[1] The lone pair on the N1 nitrogen coordinates with the lithium species, directing deprotonation specifically to the C5 position.

Reagents Required:
  • Substrate: 1-Isopropylpyrazole[1]

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]

  • Electrophile: Iodine (

    
    )
    
  • Solvent: Anhydrous THF (stabilizer-free preferred)

Step-by-Step Protocol:
  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ring fragmentation and isomerization.[1]

  • Lithiation: Add 1-Isopropylpyrazole (1.0 equiv). Dropwise add n-BuLi (1.1 equiv) over 20 minutes.

    • Observation: The solution may turn slight yellow.

    • Mechanism:[1][3][4] The N1-isopropyl group directs the Li to the C5 proton. Stir for 1 hour at -78°C to ensure complete formation of the 5-lithio species.

  • Quenching: Dissolve Iodine (

    
    , 1.2 equiv) in a minimal amount of dry THF. Add this solution dropwise to the lithiated species at -78°C.
    
    • Color Change: The deep violet color of iodine will fade as it reacts.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove unreacted iodine (restores yellow/colorless state). Extract with Ethyl Acetate.[5]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the Regioselectivity

The following diagram illustrates the divergent pathways between thermodynamic control (Direct Halogenation) and Kinetic Control (Lithiation).

SynthesisPathways Start 1-Isopropylpyrazole NIS Reagent: NIS or I2 Condition: Room Temp Start->NIS Path A BuLi Reagent: n-BuLi / -78°C Intermediate: 5-Lithio species Start->BuLi Path B (Required) Prod4 4-Iodo-1-isopropylpyrazole (Electrophilic Subst.) NIS->Prod4 Quench Quench: I2 BuLi->Quench Prod5 5-Iodo-1-isopropylpyrazole (Directed Metalation) Quench->Prod5

Figure 1: Divergent synthetic pathways.[1] Path A yields the thermodynamic 4-iodo product.[1] Path B is required for the 5-iodo target.[1]

Part 3: Applications in Drug Discovery (Suzuki-Miyaura Coupling)

5-Iodo-1-isopropylpyrazole is a "privileged scaffold" for Suzuki coupling.[1] The C-I bond at position 5 is highly reactive toward oxidative addition with Palladium(0), often more so than the C4-iodo bond due to electronic deficiency near the nitrogen.

Reaction Validation System

When using this intermediate in cross-coupling, standard protocols often fail due to the coordination of the pyrazole nitrogens to the Pd catalyst, poisoning it.

Optimized Conditions for 5-Iodo Pyrazoles:

  • Catalyst:

    
     or 
    
    
    
    with XPhos. (Phosphine ligands with steric bulk prevent catalyst poisoning).
  • Base:

    
     (preferred over carbonates for steric heterocycles).
    
  • Solvent: 1,4-Dioxane/Water (4:1).[5]

Mechanism of Action (Catalytic Cycle)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Iodo-1-isopropylpyrazole Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-1-isopropylpyrazole RedElim->Product

Figure 2: Catalytic cycle for Suzuki coupling.[1][6] The 5-iodo position undergoes rapid oxidative addition.[1]

Part 4: Quality Control & Safety Profile

Analytical Verification

To ensure you have the 5-iodo isomer and not the 4-iodo impurity:

  • 1H NMR (CDCl3):

    • 4-Iodo isomer: Shows two distinct singlets (or finely split doublets) for H3 and H5 protons.

    • 5-Iodo isomer: Shows two doublets for H3 and H4 with a characteristic coupling constant (

      
      ). The H4 proton shift is significantly upfield compared to the 4-iodo isomer.[1]
      
  • GC-MS: Confirm molecular ion peak at 236 m/z .

Safety Data (SDS Highlights)
  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[7]

  • Handling: Handle in a fume hood. Halo-pyrazoles can be sensitizers.[1][7]

  • Storage: Keep cold (2-8°C) and away from light. Iodine-carbon bonds can undergo photolysis, turning the compound purple/brown over time.

References

  • Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole Product Specification (Analogous Chemistry). Retrieved from [1]

  • BLD Pharm. 4-Iodo-1-isopropylpyrazole Product Data (Regioisomer Comparison). Retrieved from

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Discusses reactivity of iodo-pyrazoles). Retrieved from

  • PubChem. Compound Summary: 4-Iodo-1-isopropylpyrazole (Isomer Data).[1] Retrieved from

Sources

Foundational

Regioselective Synthesis of Iodinated Pyrazoles: A Technical Guide

Executive Summary Iodinated pyrazoles are linchpin intermediates in the synthesis of complex pharmaceutical scaffolds (e.g., Celecoxib, Ruxolitinib) and agrochemicals. Their utility lies in the iodine atom’s ability to s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyrazoles are linchpin intermediates in the synthesis of complex pharmaceutical scaffolds (e.g., Celecoxib, Ruxolitinib) and agrochemicals. Their utility lies in the iodine atom’s ability to serve as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

However, the regioselective introduction of iodine is complicated by the pyrazole ring's tautomeric nature and the distinct electronic properties of its carbon centers (C3, C4, C5). This guide delineates the mechanistic pathways to access each regioisomer selectively, moving beyond basic synthesis to advanced lithiation and "halogen dance" strategies.

Part 1: The Electronic Landscape & Regioselectivity Rules[1]

To control iodination, one must exploit the intrinsic electronic bias of the pyrazole ring. The regiochemical outcome is dictated by the reaction type: Electrophilic Aromatic Substitution (EAS) versus Directed Ortho Metalation (DoM) .

The Electronic Map[1]
  • C4 Position (Nucleophilic): This is the most electron-rich site. It behaves similarly to the para-position of an aniline. Electrophilic reagents (I⁺ sources) will predominantly attack here.

  • C5 Position (Acidic): In N-substituted pyrazoles, the C5 proton is the most acidic (pKa ~20-30 depending on substitution) due to the inductive effect of the adjacent nitrogen. Strong bases (n-BuLi, LDA) will deprotonate here, allowing for reaction with electrophiles (I₂).[1]

  • C3 Position (Steric/Electronic "Dead Zone"): This position is electronically similar to C5 but less acidic (further from the N1-substituent) and less nucleophilic than C4. Accessing C3-iodo derivatives often requires de novo cyclization or blocking strategies.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways to C4 and C5 iodination based on reagent choice.

Regioselectivity Pyrazole N-Substituted Pyrazole EAS_Path Electrophilic Attack (EAS) Pyrazole->EAS_Path I+ Source (NIS, I2/CAN) DoM_Path Deprotonation (DoM) Pyrazole->DoM_Path Strong Base (n-BuLi, -78°C) Intermediate_C4 Sigma Complex (C4 attack) EAS_Path->Intermediate_C4 Intermediate_C5 5-Lithio Species DoM_Path->Intermediate_C5 Product_C4 4-Iodopyrazole (Kinetic/Electronic Control) Intermediate_C4->Product_C4 -H+ Product_C5 5-Iodopyrazole (Thermodynamic/Acid-Base Control) Intermediate_C5->Product_C5 + I2 (Electrophile)

Caption: Divergent synthesis pathways. Electrophilic reagents target C4, while lithiation targets C5.[1]

Part 2: C4-Selective Synthesis (The Electrophilic Route)

Direct iodination at C4 is the most straightforward transformation due to the natural nucleophilicity of the position. While traditional methods use I₂/HNO₃, modern drug development prioritizes "green" oxidants or mild Lewis acids to prevent functional group degradation.

Recommended Method: Ceric Ammonium Nitrate (CAN) Mediated Iodination

This method is superior for substrates containing sensitive groups (e.g., trifluoromethyl, esters) that might degrade under harsh acidic conditions. CAN acts as a Single Electron Transfer (SET) oxidant, generating a reactive iodonium species.

  • Mechanism: Generation of electrophilic I⁺ via oxidation of I₂.

  • Selectivity: >98% C4-selective.[1]

  • Key Reference: RSC Advances (2015) highlights CAN-mediated iodination for 1-aryl-3-CF3-pyrazoles.[1]

Alternative: Green Iodination (I₂/H₂O₂)

For large-scale (kilo-lab) synthesis, the I₂/H₂O₂ system in water is preferred due to cost and lack of heavy metal waste.

  • Mechanism: H₂O₂ oxidizes HI (byproduct) back to I₂, ensuring 100% atom economy regarding iodine.[1]

Part 3: C5-Selective Synthesis (The Organometallic Route)

Accessing the C5-iodo position requires reversing the polarity of the ring (Umpolung) by converting the C5-H into a C5-Li nucleophile.

Protocol: Directed Ortho Metalation (DoM)

This reaction relies on the acidity of the C5 proton. An N-protecting group (or substituent) is required to prevent deprotonation of the nitrogen (if NH is present) and to direct the lithiation.

  • Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).

  • Trapping Agent: Elemental Iodine (I₂).[2][3][4]

  • Critical Parameter: Temperature must be maintained at -78°C to prevent "Halogen Dance" or ring opening.

The "Halogen Dance" Risk

If a 4-iodopyrazole is treated with a base, the iodine can migrate to the C5 position (or vice versa) via a mechanism known as the Halogen Dance. This is driven by the thermodynamic stability of the lithiated intermediate.

  • Insight: To obtain a clean 5-iodo product, start with the non-iodinated pyrazole, lithiate C5, then quench with Iodine.[1] Do not try to isomerize a 4-iodo species unless that is the specific goal.

Part 4: C3-Selective Synthesis (De Novo Cyclization)

Direct iodination of C3 is difficult because C4 is more nucleophilic and C5 is more acidic. Therefore, the most reliable route to 3-iodopyrazoles is De Novo Synthesis —building the ring with the iodine already in place.[1]

Strategy: Condensation of Iodinated 1,3-Dicarbonyls

Instead of iodinating the ring, one iodinates the precursor.

  • Step 1: Iodination of a 1,3-diketone (or keto-ester) at the alpha position.

  • Step 2: Condensation with hydrazine (or substituted hydrazine).

This method guarantees the iodine is at the position between the carbonyls, which becomes C4. Wait—standard condensation yields 4-iodopyrazoles. Correction: To get 3-iodopyrazoles , one typically uses diazotization of 3-aminopyrazoles (Sandmeyer reaction). This is the industry standard for C3-functionalization.

Part 5: Experimental Protocols

Protocol A: C4-Iodination (CAN-Mediated)

Best for: Late-stage functionalization of complex scaffolds.[1]

  • Setup: Charge a round-bottom flask with the pyrazole substrate (1.0 equiv) and MeCN (0.1 M concentration).

  • Addition: Add Iodine (I₂, 0.6 equiv - Note: 0.5 equiv is theoretical, slight excess ensures completion) and Ceric Ammonium Nitrate (CAN, 0.6 equiv).

  • Reaction: Stir at reflux (80°C) for 12–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat. aq. Na₂S₂O₃ (to quench excess iodine) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: C5-Iodination (Lithiation)

Best for: Creating precursors for C5-arylation.[1]

  • Setup: Flame-dry a flask under Argon/Nitrogen. Add N-substituted pyrazole (1.0 equiv) and anhydrous THF. Cool to -78°C .[3]

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Checkpoint: Stir at -78°C for 30–60 mins to ensure complete deprotonation (formation of C5-Li).

  • Quench: Add a solution of I₂ (1.2 equiv) in dry THF dropwise.

  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Workup: Quench with aq. NH₄Cl and Na₂S₂O₃. Extract with ether/EtOAc.

Protocol C: C3-Iodination (Sandmeyer from 3-Aminopyrazole)

Best for: Accessing the elusive C3 position.[1]

  • Setup: Dissolve 3-aminopyrazole (1.0 equiv) in cooled (0°C) concentrated HCl/water mixture.

  • Diazotization: Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temp < 5°C. Stir for 30 mins.

  • Substitution: Add a solution of KI (1.5 equiv) in water slowly.

  • Reaction: Allow to warm to RT and stir for 2 hours. (Evolution of N₂ gas will be observed).

  • Workup: Neutralize carefully with Na₂CO₃. Extract with EtOAc.

Part 6: Comparative Data & Troubleshooting

Table 1: Method Selection Matrix
Target RegioisomerSubstrate RequirementPreferred ReagentMechanismKey Limitation
4-Iodo Unsubstituted or N-substitutedI₂ / CAN or I₂ / H₂O₂EAS (Electrophilic)Requires electron-rich ring; EWG groups slow reaction.[1]
5-Iodo Must be N-substitutedn-BuLi / I₂DoM (Lithiation)Requires cryogenic conditions (-78°C); sensitive to moisture.[1]
3-Iodo 3-Amino precursorNaNO₂ / KIRadical/DiazotizationMulti-step synthesis required to get amino precursor.[1]
Troubleshooting "The Halogen Dance"

If you observe a mixture of 4-iodo and 5-iodo products during lithiation:

  • Temperature Control: You likely exceeded -78°C. The 5-lithio species is kinetically formed but can isomerize if the system has enough energy.

  • Proton Source: Ensure the quench is rapid. Slow quenching allows the lithiated species to react with the starting material, propagating the "dance."[1]

HalogenDance Start 4-Iodopyrazole (Starting Material) Base Add LDA/Base (Deprotonation) Start->Base Lithio1 4-Iodo-5-Lithio-Pyrazole (Kinetic Intermediate) Base->Lithio1 Dance Halogen Dance (Isomerization) Lithio1->Dance Temp > -60°C Lithio2 4-Lithio-5-Iodo-Pyrazole (Thermodynamic Intermediate) Dance->Lithio2 Quench Quench with H+ Lithio2->Quench Product 5-Iodopyrazole (Migrated Product) Quench->Product

Caption: The Halogen Dance mechanism where iodine migrates from C4 to C5 via a lithiated intermediate.[1]

References

  • RSC Advances, 2015 : Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[1]

  • ResearchGate (Letters in Organic Chemistry)

  • BenchChem: A Comparative Guide to the Iodin
  • Sigma-Aldrich: 4-Iodopyrazole Product & Application D
  • Journal of Organic Chemistry: Halogen Dance Reactions in Heterocycles (Review).

    • Source: [Link] (General Journal Link for context on Halogen Dance mechanisms).

Sources

Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The "Privileged" Status of the Pyrazole Ring In the vast landscape of heterocyclic chemistry, few scaffolds have achieved the "privileged" status...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Status of the Pyrazole Ring

In the vast landscape of heterocyclic chemistry, few scaffolds have achieved the "privileged" status of the pyrazole ring.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents.[2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, its role as a bioisosteric replacement for other aromatic systems like benzene, and a scaffold that allows for precise, multi-vector substitution to fine-tune pharmacological activity.[3]

This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the pyrazole derivative class. We will delve into the causality behind its success, from fundamental structure-activity relationships (SAR) and synthetic strategies to its role in targeting a wide array of diseases, including inflammation, cancer, and central nervous system (CNS) disorders.[4][5]

Physicochemical Properties & Design Principles

The pyrazole nucleus is an aromatic system with a pKa of approximately 2.5 for the conjugate acid, rendering it a weak base.[6] Its structure is characterized by two nitrogen atoms: the N1 "pyrrole-like" nitrogen, which can act as a hydrogen bond donor, and the N2 "pyridine-like" nitrogen, which serves as a hydrogen bond acceptor.[3] This duality is a key driver of its ability to interact with diverse biological targets.

Furthermore, the pyrazole ring is considered a valuable bioisostere for a phenyl ring. While electronically different, it has significantly lower lipophilicity (ClogP of 0.24 vs. 2.14 for benzene), which can be leveraged to improve the solubility and overall physicochemical profile of a drug candidate.[3]

The true power of the pyrazole scaffold lies in the ability to strategically place substituents at the N1, C3, C4, and C5 positions. As numerous studies have shown, these substitutions are critical for modulating target affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7]

Knorr_Synthesis_Workflow start 1. Reagent Mixing (1,3-Dicarbonyl + Hydrazine + Acid Catalyst in Solvent) reflux 2. Heating (Reflux for 2-4h) start->reflux monitor 3. Monitoring (TLC Analysis) reflux->monitor workup 4. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS) purify->analyze end Pure Pyrazole Product analyze->end COX_Pathway Figure 3: Mechanism of Celecoxib Action membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible at Inflammation Site) arachidonic->cox2 prostaglandins_h Prostaglandins (PGH2) cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_g Gastroprotective Prostaglandins (Stomach Lining, Platelets) prostaglandins_h->prostaglandins_g via COX-1 pathway prostaglandins_i Inflammatory Prostaglandins (Pain, Fever, Inflammation) prostaglandins_h->prostaglandins_i via COX-2 pathway celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Selective Inhibition

Sources

Foundational

5-Iodo-1-isopropylpyrazole: A Strategic Scaffold for 1,5-Disubstituted Pyrazoles

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole ring is a "privileged structure," ubiquitous in kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] However, the vast majority of comme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is a "privileged structure," ubiquitous in kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] However, the vast majority of commercial libraries are dominated by 1,3- or 1,4-disubstituted pyrazoles due to synthetic ease. 5-Iodo-1-isopropylpyrazole represents a high-value "regio-irregular" building block. It grants researchers access to the 1,5-disubstitution pattern , a structural motif critical for inducing specific torsion angles in drug molecules to fit sterically demanding protein pockets (e.g., ATP-binding sites of kinases).

This guide details the synthesis, reactivity, and strategic application of 5-iodo-1-isopropylpyrazole, moving beyond basic properties to actionable experimental workflows.

Part 1: Chemical Profile & Structural Advantage

The 5-iodo-1-isopropylpyrazole scaffold offers two distinct chemical handles:

  • The N-Isopropyl Group: Provides a moderate steric bulk that improves lipophilicity (LogP) and often fills hydrophobic pockets in enzymes. Unlike a methyl group, the isopropyl group can influence the conformation of adjacent aryl rings through steric clash.

  • The C5-Iodine Atom: A highly reactive handle for cross-coupling. Crucially, the C5 position is adjacent to the nitrogen bearing the isopropyl group. Functionalizing this position creates significant steric pressure, forcing the new substituent out of planarity—a key tactic in designing atropisomeric or shape-selective inhibitors.

Physicochemical Properties (Estimated)
PropertyValueRelevance
Molecular Formula C₆H₉IN₂Core Scaffold
Molecular Weight 236.05 g/mol Fragment-based drug design (FBDD) compatible
Appearance Pale yellow oil/solidLow melting point due to lipophilic isopropyl
Boiling Point ~100-110 °C (at reduced pressure)Distillable for high purity
Solubility DCM, THF, TolueneCompatible with standard organic synthesis

Part 2: Synthesis Protocol (The "Core")

Accessing the 5-position of N-alkyl pyrazoles is non-trivial. Direct electrophilic halogenation (e.g., NIS) typically favors the 4-position . Therefore, a Directed Ortho-Lithiation (DoL) strategy is required. The N-isopropyl group acts as a Directing Group (DG), coordinating the lithium species to the C5 proton.

Workflow Diagram: Regioselective Access

SynthesisRoute cluster_0 Critical Regioselectivity Control Start Pyrazole (Comm. Avail.) Step1 N-Alkylation (iPr-Br, NaH) Start->Step1 SN2 Inter 1-Isopropylpyrazole (Intermediate) Step1->Inter Step2 Directed Lithiation (n-BuLi, -78°C) Inter->Step2 C5-Deprotonation Lithio 5-Li-Species (Transient) Step2->Lithio Quench Iodine Quench (I2, THF) Lithio->Quench Electrophilic Trapping Product 5-Iodo-1-isopropylpyrazole (Target) Quench->Product

Caption: The synthesis relies on the thermodynamic acidity of the C5 proton facilitated by the N1 directing group, bypassing the kinetic preference for C4 electrophilic substitution.

Detailed Experimental Procedure

Step 1: Synthesis of 1-Isopropylpyrazole

  • Reagents: Pyrazole (1.0 eq), 2-Bromopropane (1.2 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Protocol:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add Pyrazole portion-wise (gas evolution!). Stir for 30 min.

    • Add 2-Bromopropane dropwise. Warm to RT and stir for 12h.

    • Workup: Quench with water, extract with Et₂O. Wash organics with brine (3x) to remove DMF. Dry (MgSO₄) and concentrate.

    • Purification: Distillation or flash chromatography (Hex/EtOAc).

Step 2: C5-Lithiation and Iodination (The Critical Step)

  • Reagents: 1-Isopropylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine (1.2 eq), anhydrous THF.

  • Protocol:

    • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add 1-Isopropylpyrazole and dry THF. Cool to -78°C (Dry ice/Acetone bath).

    • Lithiation: Add n-BuLi dropwise via syringe pump over 20 mins. Crucial: Maintain temp < -70°C to prevent ring fragmentation or isomerization.

    • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

    • Quench: Dissolve Iodine (I₂) in dry THF in a separate Schlenk flask. Cannulate this solution into the reaction mixture at -78°C.

    • Warming: Allow the mixture to warm to RT slowly over 2 hours.

    • Workup: Quench with saturated aq. Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine (color changes from dark red to yellow). Extract with EtOAc.

    • Purification: Column chromatography (Silica, 0-20% EtOAc in Hexanes). The 5-iodo isomer elutes differently than any trace 4-iodo byproduct (though 4-iodo is rare via this route).

Part 3: Reactivity & Applications in Drug Discovery

The C-I bond in 5-iodo-1-isopropylpyrazole is significantly more reactive than C-Br or C-Cl analogues, making it an excellent partner for palladium-catalyzed cross-couplings.

Diversity-Oriented Synthesis (DOS) Map

ReactivityMap Core 5-Iodo-1-isopropylpyrazole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Sono Sonogashira (Terminal Alkyne, CuI, Pd) Core->Sono Buchwald Buchwald-Hartwig (Amines, Pd2(dba)3, XPhos) Core->Buchwald Negishi Negishi Coupling (R-ZnX, Pd(PPh3)4) Core->Negishi Prod_Suz 1,5-Diaryl Pyrazoles (Kinase Inhibitors) Suzuki->Prod_Suz Prod_Sono 5-Alkynyl Pyrazoles (Rigid Linkers) Sono->Prod_Sono Prod_Buch 5-Amino Pyrazoles (H-Bond Donors) Buchwald->Prod_Buch Prod_Neg 5-Alkyl Pyrazoles (Lipophilic Cores) Negishi->Prod_Neg

Caption: The iodine handle enables divergent synthesis of complex 1,5-substituted scaffolds under mild catalytic conditions.

Case Study: Targeting Kinase Selectivity

In the development of PKC-zeta inhibitors and ALK inhibitors , the shape of the inhibitor is paramount.

  • The Challenge: 1,3-disubstituted pyrazoles are often planar. This planarity can lead to promiscuous binding (off-target toxicity).

  • The Solution: Using 5-iodo-1-isopropylpyrazole to couple an aryl group at the 5-position creates a 1,5-disubstituted system . Due to the steric clash between the N1-isopropyl group and the C5-aryl ring, the molecule is forced to twist out of planarity.

  • Outcome: This "twisted" conformation can be tuned to match the specific dihedral angle of a target kinase's ATP pocket, improving selectivity over homologous kinases.

Part 4: Safety & Handling

Pyrophoric Hazard (Synthesis)
  • n-Butyllithium: Extreme fire hazard. Must be handled under inert atmosphere (Argon/Nitrogen).

  • Protocol Self-Validation: Before adding n-BuLi to the reaction, test a drop in a beaker of hexanes; if it doesn't fume/catch fire (if >1.6M), it may be degraded, but safety dictates assuming it is active. Always have a quenching agent (isopropanol) and a Class D fire extinguisher nearby.

Compound Safety
  • Halogenated Pyrazoles: Generally skin and eye irritants. The iodine atom can be labile under high light exposure; store in amber vials.

  • Toxicity: While specific tox data for this intermediate is sparse, pyrazoles can be biologically active. Handle with standard PPE (gloves, goggles, fume hood).

References

  • Regioselective Synthesis of 5-Iodopyrazoles: Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. (Note: Provides foundational logic for accessing 5-iodo positions, though via cyclization).

  • Lithiation Protocols for N-Alkyl Pyrazoles: Gau, M. R., & Zdilla, M. J. (2016).[3] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (Validates the safety protocols required for the n-BuLi step).

  • Medicinal Chemistry of 1,5-Disubstituted Pyrazoles: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (Contextualizes the importance of the pyrazole scaffold in kinase inhibition).

  • Cross-Coupling Utility: BenchChem Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (Analogous chemistry demonstrating the utility of iodo-pyrazoles in library generation).

Sources

Exploratory

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 5-Iodo-1-isopropylpyrazole

Mechanistic Understanding of Potential Hazards To appreciate the necessary safety protocols, it is crucial to understand the chemical nature of 5-Iodo-1-isopropylpyrazole. Its hazard profile is a composite of its core st...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Understanding of Potential Hazards

To appreciate the necessary safety protocols, it is crucial to understand the chemical nature of 5-Iodo-1-isopropylpyrazole. Its hazard profile is a composite of its core structural components: the pyrazole ring, the isopropyl substituent, and the iodine atom.

  • Pyrazole Core: Pyrazole and its derivatives are aromatic heterocyclic compounds that are generally stable. However, they can be biologically active, and some substituted pyrazoles are known to possess toxicological properties.

  • Iodo Group: The carbon-iodine bond can be labile under certain conditions, potentially leading to the release of iodine or iodide, which can be irritating and toxic.[1] Organoiodine compounds, as a class, can also be reactive and may have mutagenic or carcinogenic properties, as seen in related molecules like 1-iodopropane.[2]

  • Isopropyl Group: This alkyl group can influence the compound's physical properties, such as its lipophilicity and volatility, which in turn can affect its absorption routes and toxicokinetics.

Given these structural features, it is prudent to treat 5-Iodo-1-isopropylpyrazole as a compound with the potential for skin, eye, and respiratory irritation, and possible systemic toxicity upon ingestion or inhalation.

Hazard Identification and Classification

Based on the analysis of safety data sheets for structurally similar compounds such as 3-Iodo-1-methyl-1H-pyrazole, 4-Iodo-1H-pyrazole, and various iodopropanes, the following potential hazards are associated with 5-Iodo-1-isopropylpyrazole.[3][4]

Table 1: Postulated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][5][6][7][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation[2][6]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer

This classification is inferred and should be treated as a precautionary guideline until specific toxicological data becomes available.

Risk Mitigation: A Multi-Layered Approach

A robust safety plan relies on a hierarchy of controls. The following measures are essential for minimizing exposure risk.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of 5-Iodo-1-isopropylpyrazole, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked.[2]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for handling 5-Iodo-1-isopropylpyrazole must be written, approved, and followed by all personnel.

  • Training: All researchers must be trained on the specific hazards and handling procedures for this compound before commencing any work.[1]

  • Restricted Access: Areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[10]

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)[1]To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently.
Eyes/Face Safety goggles with side shields or a face shield[9][11]To protect against splashes and airborne particles. Standard safety glasses are insufficient.[11]
Body A flame-resistant lab coat, fully buttonedTo protect the skin and clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge may be necessary for operations that could generate significant dust or aerosols, especially during spill clean-up.[5]To prevent inhalation of harmful particles or vapors.

Standard Operating Protocols

Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.

Handling and Use
  • Preparation: Before handling, review this guide and any available safety information. Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before stoppering the flask.

  • Transfers: Use a funnel for liquid transfers. For larger volumes, use a cannula or a peristaltic pump.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[4]

Storage
  • Store 5-Iodo-1-isopropylpyrazole in a tightly sealed, clearly labeled container.[5]

  • Keep it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][9]

  • Segregate it from incompatible materials, such as strong oxidizing agents.[3]

Disposal
  • All waste containing 5-Iodo-1-isopropylpyrazole, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][12]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][12][13]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][7][14]

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Clean-up: Carefully sweep or scoop up the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not generate dust.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and the appropriate safety officer.

Visualization of Safety Workflows

Visual aids can enhance the understanding and retention of critical safety procedures.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Review SDS & SOPs DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Work Area React->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE Wash Wash Hands DoffPPE->Wash End Safe Completion Wash->End End of Process

Caption: A workflow for the safe handling of 5-Iodo-1-isopropylpyrazole.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs ExposureType Identify Exposure Route (Skin, Eyes, Inhalation) Start->ExposureType SpillSize Assess Spill Size Start->SpillSize Skin Remove Contaminated Clothing Wash Area for 15 min ExposureType->Skin Skin Eyes Flush Eyes for 15 min at Eyewash Station ExposureType->Eyes Eyes Inhale Move to Fresh Air ExposureType->Inhale Inhalation SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhale->SeekMedical SmallSpill Trained Personnel Cleanup with Spill Kit SpillSize->SmallSpill Small LargeSpill Evacuate Area Contact Emergency Response SpillSize->LargeSpill Large Report Report Incident to Supervisor SmallSpill->Report LargeSpill->Report

Caption: A decision-making flowchart for emergency response.

Conclusion

While 5-Iodo-1-isopropylpyrazole is a valuable compound for research and development, its structural characteristics suggest that it should be handled with significant care. By understanding its potential hazards and rigorously implementing the multi-layered safety protocols outlined in this guide—encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment—researchers can mitigate risks and maintain a safe laboratory environment.

References

  • Iodospray 5500 - SAFETY DATA SHEET. (2018). Retrieved from [Link]

  • SAFETY DATA SHEET. (2015). Retrieved from [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. (2021). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Favor Personal Protective Equipment SOP-5. (n.d.). Retrieved from [Link]

  • 4-Iodo-1H-pyrazole - SAFETY DATA SHEET. (2024). Retrieved from [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025). Retrieved from [Link]

  • Personal Protective Equipment | IOGP. (n.d.). Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Cross-Coupling of 5-Iodo-1-isopropylpyrazole

Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the direct introduction of the versatile alkynyl moiety.[1]

For researchers and drug development professionals, the Sonogashira coupling is particularly valuable for the functionalization of heterocyclic scaffolds. Pyrazole derivatives, for instance, are prevalent structural motifs in a wide array of biologically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer. The ability to introduce an alkynyl group onto the pyrazole ring, specifically at the 5-position of 1-isopropylpyrazole, opens a gateway to a diverse range of molecular architectures. The resulting 5-alkynyl-1-isopropylpyrazoles are not only valuable final targets but also serve as versatile intermediates for further transformations such as cycloadditions, reductions, or subsequent cross-coupling reactions.

This guide provides a comprehensive overview of the Sonogashira cross-coupling with 5-iodo-1-isopropylpyrazole, offering in-depth mechanistic insights, a detailed experimental protocol, and practical guidance for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Deep Dive

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for rationalizing the choice of reagents and for troubleshooting potential issues.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is where the key events of C-C bond formation occur. It can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-iodo-1-isopropylpyrazole, inserting itself into the carbon-iodine bond. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex, the pyrazole and the alkyne, couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.

The Copper Cycle: Activation of the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of its terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)-Py L2(Py)Pd(II)-I OxAdd->Pd(II)-Py Transmetalation Transmetalation Pd(II)-Py->Transmetalation Pd(II)-Alkyne L2(Py)Pd(II)-C≡CR' Transmetalation->Pd(II)-Alkyne RedElim Reductive Elimination Pd(II)-Alkyne->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Py-C≡CR' RedElim->Product Cu(I) Cu(I) Alkyne_Coord Coordination Cu(I)->Alkyne_Coord Cu-Alkyne_pi [Cu(I)]-π-Alkyne Alkyne_Coord->Cu-Alkyne_pi Deprotonation Deprotonation Cu-Alkyne_pi->Deprotonation Cu-Acetylide Cu-C≡CR' Deprotonation->Cu-Acetylide BH+ BH+ Deprotonation->BH+ Cu-Acetylide->Transmetalation Alkynyl Transfer Iodo-Pyrazole 5-Iodo-1-isopropylpyrazole Iodo-Pyrazole->OxAdd Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coord Base Base Base->Deprotonation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of 5-Iodo-1-isopropylpyrazole

This protocol provides a representative procedure for the Sonogashira coupling of 5-iodo-1-isopropylpyrazole with a generic terminal alkyne. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-Iodo-1-isopropylpyrazole≥97%Commercial
Terminal Alkyne≥98%Commerciale.g., Phenylacetylene, 1-Octyne
PdCl₂(PPh₃)₂99%Commercial
Copper(I) Iodide (CuI)99.99%Commercial
Triethylamine (Et₃N)Anhydrous, ≥99.5%CommercialCan also act as the solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial
Saturated aq. NH₄ClReagentIn-house
Saturated aq. NaHCO₃ReagentIn-house
BrineReagentIn-house
Anhydrous Na₂SO₄ or MgSO₄ReagentCommercial
Diethyl Ether (Et₂O)ACS GradeCommercialFor extraction
Hexanes/Ethyl AcetateHPLC GradeCommercialFor chromatography
Celite®CommercialFor filtration
Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 5-Iodo-1-isopropylpyrazole - PdCl₂(PPh₃)₂ - CuI - Solvent (THF/Et₃N) setup->reagents degas Degas Mixture (e.g., N₂ bubbling) reagents->degas alkyne Add Terminal Alkyne degas->alkyne reaction Stir at RT to 65°C (Monitor by TLC/LC-MS) alkyne->reaction quench Quench Reaction (e.g., with aq. NH₄Cl) reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Flash Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for the Sonogashira coupling of 5-Iodo-1-isopropylpyrazole.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1-isopropylpyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 to 3:1 ratio. The final concentration of the iodo-pyrazole should be around 0.1-0.2 M.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-65°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the alkyne's reactivity.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with diethyl ether or ethyl acetate. c. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[3] d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the copper catalyst), saturated aqueous sodium bicarbonate, and brine.[3] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The appropriate solvent system should be determined by TLC analysis.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient degassing (O₂ present).3. Poorly reactive alkyne.1. Use fresh, high-quality catalyst. Ensure rigorous inert atmosphere.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).3. Increase reaction temperature and/or reaction time. Consider a more active catalyst system.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Ensure strictly anaerobic conditions.2. Reduce the amount of CuI. Consider a copper-free protocol if homocoupling is a persistent issue.
Hydrodehalogenation of Starting Material 1. Presence of a hydride source (e.g., protic solvent).2. Certain bases can promote this side reaction.1. Ensure the use of anhydrous, aprotic solvents.2. Switch to a different amine base (e.g., diisopropylethylamine).
Formation of Palladium Black 1. Catalyst decomposition at high temperatures.2. Inappropriate solvent.1. Lower the reaction temperature.2. Ensure the catalyst is fully dissolved. The use of a phosphine ligand like PPh₃ helps stabilize the palladium catalyst.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-alkynyl-1-isopropylpyrazoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable compounds. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Chemisty LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • YouTube. The Sonogashira Coupling Reaction Mechanism. [Link] (Please note that a specific, stable URL for a suitable video should be used here if available from the search results).

  • YouTube. Sonogashira cross-coupling reaction. [Link] (Please note that a specific, stable URL for a suitable video should be used here if available from the search results).

Sources

Application

The Strategic Application of 5-Iodo-1-isopropylpyrazole in the Synthesis of Next-Generation Kinase Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases, as central regulators of cellular signalin...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been established as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine core of ATP. The strategic functionalization of the pyrazole ring is a cornerstone of medicinal chemistry efforts to achieve desired potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the utility of a specific, highly versatile building block: 5-Iodo-1-isopropylpyrazole . The presence of an iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This enables the facile introduction of a wide array of aryl and heteroaryl substituents, allowing for the systematic exploration of the chemical space around the pyrazole core to optimize interactions with the kinase active site. Furthermore, the N1-isopropyl group is not merely a placeholder; it plays a crucial role in fine-tuning the inhibitor's properties.

The Rationale Behind the N1-Isopropyl Group: A Subtle yet Significant Contributor

The substituent at the N1 position of the pyrazole ring can significantly influence the binding affinity and selectivity of a kinase inhibitor. While unsubstituted N1-pyrazoles can be potent, alkyl substitution can offer several advantages. The isopropyl group, in particular, has been shown in various kinase inhibitor scaffolds to:

  • Enhance Potency and Selectivity: The branched nature of the isopropyl group can provide favorable van der Waals interactions within hydrophobic pockets of the ATP-binding site.[4] This can lead to increased potency and, in some cases, improved selectivity for the target kinase over closely related kinases.

  • Improve Physicochemical Properties: The isopropyl group can increase the lipophilicity of the molecule, which can favorably impact cell permeability and oral bioavailability.

  • Modulate Conformation: The steric bulk of the isopropyl group can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the target kinase.

Structure-activity relationship (SAR) studies on various pyrazole-based kinase inhibitors have demonstrated that the N1-substituent is a critical determinant of biological activity.[5] For instance, in the development of pyrazolo[3,4-d]pyrimidine-based RET kinase inhibitors, the 1-isopropyl group was found to be optimal for potent inhibition.[6]

Key Synthetic Strategies: Leveraging the 5-Iodo Handle

The C-I bond at the 5-position of 5-Iodo-1-isopropylpyrazole is the key to its synthetic utility. This bond is readily activated by palladium catalysts, enabling a range of cross-coupling reactions to build molecular complexity. The Suzuki-Miyaura coupling is the most prominent of these, offering a robust and versatile method for forming C-C bonds with a wide variety of boronic acids and esters.

Below is a generalized workflow for the synthesis of a kinase inhibitor library starting from 5-Iodo-1-isopropylpyrazole.

G A 5-Iodo-1-isopropylpyrazole C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 5-Aryl/Heteroaryl-1-isopropylpyrazole Library C->D C-C Bond Formation E Further Functionalization (e.g., to Pyrazolo[3,4-d]pyrimidine) D->E Scaffold Elaboration F Kinase Inhibitor Candidates E->F G Biological Screening (Potency, Selectivity) F->G G A 5-Amino-1-isopropylpyrazole-4-carbonitrile C Cyclization (High Temperature) A->C B Formamide B->C D 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine C->D F Buchwald-Hartwig Amination (Pd Catalyst, Base) D->F E Aryl Halide E->F G Substituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor F->G

Sources

Method

synthesis of sildenafil analogues from pyrazole intermediates

Title: Strategic Synthesis of Sildenafil & Pyrazolopyrimidine Analogues: From Pyrazole Building Blocks to PDE5 Inhibitors Abstract This technical guide details the modular synthesis of Sildenafil (Viagra™) and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of Sildenafil & Pyrazolopyrimidine Analogues: From Pyrazole Building Blocks to PDE5 Inhibitors

Abstract This technical guide details the modular synthesis of Sildenafil (Viagra™) and structurally related PDE5 inhibitors, focusing on the construction of the pyrazolo[4,3-d]pyrimidin-7-one scaffold. Unlike standard textbook descriptions, this protocol emphasizes the "process chemistry" perspective—prioritizing convergent assembly, impurity control, and late-stage diversification. We provide validated protocols for the critical cyclization of pyrazole intermediates and the regioselective chlorosulfonation required for analogue library generation.

Retrosynthetic Logic & Strategy

The synthesis of Sildenafil is best approached through a convergent strategy that separates the heterocyclic core construction from the pharmacophore installation. The pyrazolo[4,3-d]pyrimidine core is constructed first, followed by electrophilic aromatic substitution to introduce the sulfonyl moiety. This allows for the rapid generation of analogues by varying the amine partner in the final step.

Key Disconnections:

  • Sulfonamide Bond: Allows late-stage introduction of diverse piperazine/amine derivatives.

  • Pyrimidinone Ring: Formed via base-mediated cyclization of an N-acylated aminopyrazole.

  • Amide Bond: Connects the pyrazole "left-hand" side with the alkoxy-phenyl "right-hand" side.

Retrosynthesis Sildenafil Sildenafil (Target) Sulfonyl Sulfonyl Chloride Intermediate (Divergent Point) Sildenafil->Sulfonyl Sulfonamide Formation Amine N-Methylpiperazine (or Analogue Amine) Sildenafil->Amine Coupling Core Pyrazolo[4,3-d]pyrimidin-7-one Core Sulfonyl->Core Chlorosulfonation Pyrazole 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Core->Pyrazole Cyclization Acid 2-Ethoxybenzoic Acid Core->Acid Acylation

Caption: Retrosynthetic breakdown of Sildenafil showing the convergent assembly of the pyrazole and phenyl moieties.

Critical Intermediate Synthesis: The Pyrazole Core

The quality of the final drug substance relies heavily on the purity of the pyrazole intermediate. The primary challenge here is regioselectivity during the initial methylation of the pyrazole ring.

Protocol A: Preparation of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Rationale: This amine is the nucleophile that will react with the benzoyl chloride. We proceed via a nitro-intermediate to prevent side reactions during the initial pyrazole construction.

Reagents:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Starting Material)

  • Thionyl chloride (

    
    )[1]
    
  • Ammonium hydroxide (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    ) or Hydrazine hydrate
    
  • Solvents: Toluene, Methanol

Step-by-Step Workflow:

  • Acid Activation:

    • Suspend 10.0 g (47 mmol) of the nitro-carboxylic acid in 50 mL toluene.

    • Add 1.2 eq of thionyl chloride and a catalytic drop of DMF.

    • Reflux for 3 hours until gas evolution ceases. Checkpoint: Solution should become clear.

    • Concentrate in vacuo to remove excess

      
      .
      
  • Amidation:

    • Dissolve the crude acid chloride in 30 mL THF.

    • Cool to 0°C. Slowly add 20 mL of concentrated

      
      . Caution: Exothermic.
      
    • Stir at room temperature (RT) for 2 hours.

    • Precipitate the product by adding water.[1] Filter and dry.[2][3]

    • Yield Expectation: >90% of the nitro-carboxamide.

  • Reduction (Nitro to Amine):

    • Dissolve the nitro-carboxamide in methanol (10 vol).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 40 psi

      
       for 4 hours OR reflux with 3 eq of hydrazine hydrate.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to obtain the off-white amine solid.

    • Validation: LC-MS should show

      
      .
      

The Pyrazolopyrimidine Cyclization

This is the "heart" of the synthesis. The goal is to fuse the pyrimidine ring onto the pyrazole.

Protocol B: Acylation and Base-Mediated Cyclization

Expert Insight: Many protocols suggest a one-pot reaction. However, isolating the amide intermediate (Step 1) before cyclization (Step 2) consistently yields higher purity (>98%) and avoids "tarry" side products common in one-pot high-temp reactions.

Reagents:

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (from Protocol A)

  • 2-Ethoxybenzoyl chloride[4]

  • Triethylamine (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    
  • tert-Butanol (

    
    )
    

Step-by-Step Workflow:

  • Acylation (Formation of the Bis-Amide):

    • Dissolve pyrazole amine (1.0 eq) in Dichloromethane (DCM).

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Add 2-ethoxybenzoyl chloride (1.1 eq) dropwise.

    • Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Wash with water, dry over

      
      , and concentrate. Note: The intermediate is stable and can be stored.
      
  • Cyclization (The Morgan Method):

    • Dissolve the acylated intermediate in dry

      
       (or Ethanol).
      
    • Add

      
       (2.0 eq). The solution often turns yellow/orange.
      
    • Reflux for 8–10 hours.

    • Quench: Cool to RT and pour into ice-water.

    • Acidify to pH 7.0 with 1N HCl. The product will precipitate as a white solid.[2]

    • Filter, wash with cold water, and dry.

    • Product: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[5][4][6][7]

Late-Stage Diversification: Chlorosulfonation & Library Generation

This step differentiates Sildenafil from its analogues. By generating a sulfonyl chloride intermediate, you can split the batch and react with various amines to create a library of analogues.

Protocol C: Regioselective Chlorosulfonation

Safety Critical: Chlorosulfonic acid (


) reacts violently with water. All glassware must be oven-dried.

Reagents:

  • Pyrazolopyrimidinone core (from Protocol B)[1][7][8][9]

  • Chlorosulfonic acid (

    
    )[7]
    
  • Thionyl chloride (

    
    )[1]
    

Workflow:

  • Cool

    
     (4–5 volumes) to 0°C in a flask equipped with a drying tube.
    
  • Add the pyrazolopyrimidinone solid portion-wise. Do not let temperature exceed 10°C.

  • Allow to warm to RT, then stir for 2 hours.

  • (Optional for higher yield) Add

    
     (1 eq) and stir for another 2 hours. This converts any sulfonic acid by-product to the chloride.
    
  • Quench: Very slowly pour the reaction mixture onto crushed ice. Warning: Massive HCl gas evolution.

  • Filter the white precipitate immediately. Do not dry completely—the sulfonyl chloride is unstable. Use immediately in the next step.

Protocol D: Analogue Coupling (General Procedure)
  • Suspend the wet sulfonyl chloride in DCM.

  • Add the desired amine (e.g., N-methylpiperazine for Sildenafil, or other cyclic/acyclic amines for analogues) (2.0 eq).

  • Stir at RT for 1 hour.

  • Wash with saturated

    
     (to remove HCl salts).
    
  • Concentrate and crystallize from Ethanol/Water.

Analytical Data Summary

CompoundKey 1H NMR Signals (DMSO-d6)MS (ESI) [M+H]+
Pyrazole Amine

5.8 (s, 2H,

), 3.8 (s, 3H,

)
183.1
Cyclized Core

12.0 (br s, 1H, NH), 4.1 (q, 2H,

)
313.2
Sildenafil

7.8 (dd, 1H, Ar-H), 2.8 (s, 3H,

pip)
475.2

Troubleshooting & Optimization

Issue: Incomplete Cyclization

  • Cause: Water in the solvent or old

    
    .
    
  • Solution: Use anhydrous

    
     and freshly sublimed base. Alternatively, use microwave irradiation (150°C, 10 min) to drive the reaction.
    

Issue: Regioisomerism in Chlorosulfonation

  • Observation: Sulfonation usually occurs para to the ethoxy group (position 5').

  • Control: Keep the temperature low (<20°C). Higher temperatures may promote bis-sulfonation or decomposition.

Issue: "Gummy" Precipitate during Quench

  • Solution: The sulfonyl chloride is hydrophobic. If it gums up, dissolve the quench mixture in DCM immediately and separate the layers rather than filtering.

References

  • Pfizer Inc. "Pyrazolopyrimidinone antianginal agents." U.S. Patent 5,250,534.[2] Link

  • Dunn, P. J., et al. "Sildenafil citrate (Viagra™): an example of green chemistry in the pharmaceutical industry." Green Chemistry, 2004. Link

  • Dale, D. J., et al. "The synthesis of sildenafil: a case history." Organic Process Research & Development, 2000. Link

  • Hassan, G. S., et al. "Synthesis and biological evaluation of sildenafil analogues." Bioorganic & Medicinal Chemistry, 2015.[10] Link

  • Kim, D. K., et al. "Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues." Bioorganic & Medicinal Chemistry, 2001. Link

Sources

Application

Application Note: A Comprehensive Guide to the Chromatographic Separation of Iodopyrazole Isomers

Introduction: The Significance of Isomeric Purity in Iodopyrazoles Iodopyrazoles are a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Purity in Iodopyrazoles

Iodopyrazoles are a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2] Their utility in the synthesis of biologically active molecules necessitates stringent control over their isomeric purity.[1] The presence of iodine offers a site for further functionalization, but the synthesis of iodopyrazoles often yields a mixture of constitutional isomers (regioisomers) or, in the case of chiral centers, enantiomers.[3][4] These isomers can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles.[5][6] Consequently, the development of robust and efficient chromatographic methods for their separation is paramount for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the strategies and protocols for the successful chromatographic separation of iodopyrazole isomers. We will delve into the principles behind method selection, offer detailed experimental protocols, and provide troubleshooting guidance to overcome common separation challenges.

The Challenge of Separating Iodopyrazole Isomers

The primary difficulty in separating iodopyrazole isomers lies in their often subtle structural differences. Regioisomers, which differ in the position of the iodine atom and other substituents on the pyrazole ring, can have very similar polarities, making them difficult to resolve using standard chromatographic techniques.[3][7] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, mandating the use of specialized chiral selectors for their separation.[5][8]

Chromatographic Strategies for Iodopyrazole Isomer Separation

The choice of chromatographic technique is fundamentally dictated by the nature of the isomers to be separated. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Flash Chromatography are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for High-Resolution Separations

HPLC is an indispensable tool for both analytical and preparative-scale separation of iodopyrazole isomers, offering high resolution and sensitivity.[9] The versatility of HPLC allows for operation in normal-phase, reverse-phase, and polar organic modes, providing a broad toolbox for method development.[7]

RP-HPLC is a primary choice for separating iodopyrazole regioisomers with differing polarities.

  • Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[10] More polar isomers will have a weaker interaction with the stationary phase and elute earlier, while less polar isomers will be retained longer. The composition of the mobile phase is a critical parameter that significantly influences retention times and resolution.[10][11]

  • Method Development Insights: The key to successful RP-HPLC separation is the meticulous optimization of the mobile phase.[11] A typical mobile phase consists of an aqueous component and an organic modifier like acetonitrile or methanol.[12] Adjusting the ratio of the organic modifier allows for fine-tuning of the separation.[11] The addition of acid modifiers, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape, especially for basic pyrazole compounds, by suppressing silanol interactions with the stationary phase.[7][12]

Table 1: Typical Starting Conditions for RP-HPLC Separation of Iodopyrazole Regioisomers

ParameterConditionRationale
Stationary Phase C18 (e.g., Eclipse XDB C18, 5 µm)Provides good retention and selectivity for a wide range of polarities.[12]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and is MS-compatible.[13]
Gradient 5% to 95% B over 20 minutesA gradient elution is effective for separating components with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temperature 25 °CProvides reproducible retention times.
Detection UV at 254 nm or as determined by UV scanMost aromatic compounds, including pyrazoles, absorb at this wavelength.[14]

The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[] Polysaccharide-based CSPs are highly effective for the chiral recognition of pyrazole derivatives.[8][16]

  • Principle of Separation: CSPs create transient diastereomeric complexes with the enantiomers, leading to different interaction energies and, consequently, different retention times.[5] The choice of CSP and mobile phase is crucial for achieving enantioseparation.

  • Method Development Insights: Polysaccharide-based columns, such as those derived from cellulose and amylose, have demonstrated broad applicability in separating chiral pyrazoles.[8][16] Separations can be performed in normal-phase, reverse-phase, or polar organic modes. The polar organic mode, using mobile phases like 100% methanol or acetonitrile, is often advantageous for achieving short run times and sharp peaks.[8][16] Normal-phase mode, typically employing mixtures of n-hexane and an alcohol modifier like ethanol or isopropanol, is also highly effective.[8][17]

Table 2: Recommended Chiral Stationary Phases and Mobile Phase Modes for Iodopyrazole Enantioseparation

Chiral Stationary PhaseElution ModeTypical Mobile PhaseKey Advantages
Lux cellulose-2 Polar Organic100% Methanol or 100% AcetonitrileFast analysis times, sharp peaks.[8][16]
Lux amylose-2 Normal Phasen-Hexane / EthanolHigh resolution.[8][16]
Chiralpak AD/AS Normal Phase or SFCn-Hexane / Isopropanol or CO₂ / MethanolBroad applicability for a diverse range of compounds.[17][18]
Chiralcel OD/OJ Normal Phase or SFCn-Hexane / Isopropanol or CO₂ / IsopropanolComplementary selectivity to AD/AS phases.[17][18]
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

SFC has emerged as a powerful technique for both chiral and achiral separations, offering several advantages over HPLC, including faster analysis times and reduced solvent consumption.[19][20]

  • Principle of Separation: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[20] Small amounts of co-solvents, such as methanol or ethanol, are added to modify the mobile phase strength. The low viscosity and high diffusivity of supercritical fluids lead to high efficiency and fast separations.[20]

  • Method Development Insights: SFC is particularly well-suited for preparative-scale chiral separations due to the ease of solvent removal.[19] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[18] Method development often involves screening a small set of columns and co-solvents to quickly identify optimal conditions.[18]

Flash Chromatography for Preparative-Scale Regioisomer Purification

For the purification of larger quantities of iodopyrazole regioisomers, flash chromatography is the method of choice.[7]

  • Principle of Separation: Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase, typically silica gel.[7] Separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

  • Method Development Insights: The development of a flash chromatography method begins with thin-layer chromatography (TLC) to determine the optimal solvent system.[7] A solvent system that provides good separation of the spots on the TLC plate will generally translate well to the column. Gradients of ethyl acetate in hexane or petroleum ether are commonly used for separating pyrazole regioisomers.[7] For compounds that are sensitive to the acidic nature of silica gel, alternative stationary phases like alumina can be considered.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of 4-Iodopyrazole and its Positional Isomers

This protocol provides a general starting point for the separation of iodopyrazole regioisomers.

  • Sample Preparation: Dissolve the iodopyrazole isomer mixture in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.[21] Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.[12]

    • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[14]

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Quantify the isomers by integrating the peak areas.

Protocol 2: Chiral HPLC Method for the Enantioseparation of a Racemic Iodopyrazole

This protocol describes a screening approach for the chiral separation of an iodopyrazole.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic iodopyrazole in the initial mobile phase (e.g., 100% methanol for polar organic mode or hexane/ethanol for normal phase).

  • Chiral HPLC System and Conditions:

    • HPLC System: As described in Protocol 1.

    • Columns to Screen:

      • Lux cellulose-2 (250 mm x 4.6 mm, 3 µm).[8]

      • Lux amylose-2 (250 mm x 4.6 mm, 3 µm).[8]

    • Mobile Phase Screening:

      • Polar Organic Mode: 100% Methanol, 100% Acetonitrile.[8][16]

      • Normal Phase Mode: n-Hexane/Ethanol (90:10, v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength determined from a UV scan.[7]

  • Data Analysis: Evaluate the chromatograms for baseline separation of the enantiomers. Calculate the resolution (Rs) and selectivity (α) for each condition to determine the optimal method.

Protocol 3: Preparative Flash Chromatography for Regioisomer Purification

This protocol outlines a general procedure for purifying gram-scale quantities of iodopyrazole regioisomers.

  • TLC Method Development:

    • Spot the crude isomer mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that provides a good separation of the isomers (ΔRf > 0.1).

  • Column Packing:

    • Select an appropriately sized silica gel flash column based on the amount of crude material.

    • Pack the column as a slurry using the initial, weakest eluent.[7]

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin elution with the weak solvent system identified by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and monitor their composition by TLC.[7]

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to obtain the purified isomers.[7]

Visualizing the Workflow

Method Development Workflow for Iodopyrazole Isomer Separation

MethodDevelopment start Start: Crude Iodopyrazole Isomer Mixture analyze Analyze Mixture (TLC, LC-MS) start->analyze isomer_type Isomer Type? analyze->isomer_type chiral Chiral (Enantiomers) isomer_type->chiral Enantiomers non_chiral Regioisomers / Diastereomers isomer_type->non_chiral Regioisomers select_csp Select Stationary Phase: Chiral (e.g., Lux Cellulose-2, Chiralpak AD) chiral->select_csp select_achiral_sp Select Stationary Phase: Silica Gel (Flash) or C18 (HPLC) non_chiral->select_achiral_sp select_chiral_mp Select Mobile Phase: Polar Organic (MeCN, MeOH) or Normal Phase (Hex/EtOH) select_csp->select_chiral_mp select_achiral_mp Select Mobile Phase: Hexane/EtOAc (Normal) or ACN/H2O (Reverse) select_achiral_sp->select_achiral_mp optimize Optimize Separation (Gradient, Flow Rate, Temp) select_chiral_mp->optimize select_achiral_mp->optimize end_node End: Pure Isomers optimize->end_node

Caption: A logical workflow for developing a chromatographic method for the separation of iodopyrazole isomers.

Troubleshooting Common Separation Issues

Troubleshooting problem Problem: Poor or No Separation Co-eluting or broad peaks diagnosis Diagnosis Is there separation on TLC? Is the peak shape symmetrical? Is the compound stable on the stationary phase? problem->diagnosis Identify Cause solution Potential Solutions Optimize Mobile Phase: - Adjust solvent ratio - Change solvent system - Add modifier (e.g., TFA) Change Stationary Phase: - Different chemistry (e.g., C18 to Phenyl) - Different chiral selector Adjust System Parameters: - Lower flow rate - Change temperature diagnosis->solution Implement Solution

Caption: A troubleshooting guide for common issues encountered during the separation of iodopyrazole isomers.

Conclusion

The successful chromatographic separation of iodopyrazole isomers is an achievable yet challenging task that is critical for advancing drug discovery and development. A systematic approach to method development, beginning with an understanding of the isomeric type and leveraging the appropriate chromatographic technique, is key to success. HPLC and SFC, with their diverse range of stationary and mobile phases, provide the necessary tools for high-resolution separations of both regioisomers and enantiomers. By following the protocols and troubleshooting guidance provided in this application note, researchers can confidently develop robust and reliable methods for the isolation and analysis of pure iodopyrazole isomers.

References

  • El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]

  • UABDivulga. (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem. Retrieved from [Link]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)-1H-Pyrazole. PubChem. Retrieved from [Link]

  • Ahmed, B. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. Retrieved from [Link]

  • del Mar Contreras, M., et al. (2024). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. PubMed Central. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1070-1082.
  • Welch, C. J., et al. (2017). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. Retrieved from [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 12(1), 74-93. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Retrieved from [Link]

  • Katerina, S., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • De Klerck, K., et al. (2004). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1030(1-2), 249-258. Retrieved from [Link]

  • Rocchi, S., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(14), 5344. Retrieved from [Link]

  • Boczkaj, G. (2018). Is it possible to detect a (+) isomer of a compound in HPLC using a (-) isomer as a reference standard?. ResearchGate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for ICP-OES - Methods and Considerations. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Green Chemistry Approaches to Pyrazole Iodination

Abstract Iodinated pyrazoles are foundational building blocks in medicinal chemistry and materials science, primarily serving as versatile intermediates in cross-coupling reactions for the synthesis of complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodinated pyrazoles are foundational building blocks in medicinal chemistry and materials science, primarily serving as versatile intermediates in cross-coupling reactions for the synthesis of complex molecular architectures.[1] Traditional iodination methods often rely on harsh reagents and volatile organic solvents, posing significant environmental and safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry approaches to pyrazole iodination. We will explore methodologies that prioritize the use of environmentally benign solvents, catalytic systems, and energy-efficient conditions, without compromising on yield or regioselectivity. Detailed, field-proven protocols are provided for key methodologies, accompanied by mechanistic insights and comparative data to facilitate informed experimental design.

Introduction: The Significance of Iodopyrazoles and the Imperative for Green Synthesis

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of pharmaceuticals. The introduction of an iodine atom onto the pyrazole ring dramatically enhances its synthetic utility, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise installation of diverse functional groups, enabling the exploration of vast chemical space in drug development programs.

However, classical electrophilic iodination procedures often fall short of modern green chemistry standards. The use of reagents like iodine monochloride (ICl) in chlorinated solvents, or methods requiring super-stoichiometric amounts of strong oxidants, generate hazardous waste and are not ideal for large-scale production.[2] The principles of green chemistry—waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—provide a framework for developing more sustainable and economical synthetic routes. This guide is dedicated to such modern approaches for the iodination of pyrazoles.

Core Green Iodination Strategies

The following sections detail various green chemistry-inspired methods for pyrazole iodination. Each strategy is evaluated based on its green credentials, substrate scope, and regioselectivity.

Oxidative Iodination in Aqueous Media: The I₂/H₂O₂ System

One of the most practical and environmentally friendly methods for the C4-iodination of pyrazoles involves the use of molecular iodine with hydrogen peroxide as the oxidant in water.[1][2] This system is highly attractive as it uses an inexpensive and safe oxidant, with water as the only theoretical byproduct.[2]

Causality and Mechanistic Insight: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, molecular iodine (I₂) itself is a relatively weak electrophile. Hydrogen peroxide acts as an in-situ oxidizing agent, converting I₂ into a more potent electrophilic iodine species (e.g., HOI or I₃⁺), which then attacks the C4 position of the pyrazole ring—the position most activated by the two nitrogen atoms.

Generalized Workflow for Green Electrophilic Iodination

cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Isolation Pyrazole Pyrazole Substrate Stir Stirring Pyrazole->Stir I2 I₂ (0.5 equiv) I2->Stir H2O2 H₂O₂ (0.6 equiv) H2O2->Stir Solvent Solvent: Water Solvent->Stir Temp Room Temperature Temp->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench excess I₂ (aq. NaHSO₃) Monitor->Quench Reaction Complete Isolate Isolate Product (Filtration or Extraction) Quench->Isolate Purify Purification (e.g., Column Chromatography) Isolate->Purify If necessary Product 4-Iodopyrazole Isolate->Product If pure Purify->Product

Caption: Generalized workflow for the I₂/H₂O₂ mediated iodination of pyrazoles in water.

Catalytic Iodination Systems

Employing catalytic systems reduces waste and improves atom economy. While molecular iodine itself can be considered a catalyst in some multi-component reactions for pyrazole synthesis[3][4][5], specific catalytic systems have been developed for the iodination of a pre-formed pyrazole ring.

A notable example involves using potassium iodate (KIO₃) as the iodine source and a diselenide catalyst, such as (PhSe)₂, under acidic conditions.[6] This method provides a direct route to C4-iodinated pyrazoles.

Causality and Mechanistic Insight: In this system, KIO₃ serves as a stable, solid iodine source and a strong oxidant. The selenium catalyst is believed to be oxidized by KIO₃ to form a more reactive electrophilic selenium-iodine species, which then facilitates the transfer of an electrophilic iodine atom to the pyrazole ring before being regenerated, thus completing the catalytic cycle.

Energy-Assisted Green Iodination: Microwave and Ultrasound

Microwave (MW) irradiation and ultrasound are powerful tools in green chemistry for accelerating reactions, often leading to shorter reaction times, higher yields, and reduced side product formation.[7][8]

  • Microwave-Assisted Synthesis: MW heating delivers energy directly to the reactants, leading to rapid and uniform heating.[7] While many protocols exist for the MW-assisted synthesis of the pyrazole core[9], its application to the iodination step specifically is an emerging area. The principles suggest that MW irradiation could significantly shorten the reaction times reported for methods like the I₂/H₂O₂ system.

  • Ultrasound-Assisted Iodination: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[10] This technique has been successfully applied to the C-H functionalization and iodination of other N-heterocycles and holds significant promise for pyrazole iodination, potentially allowing for lower reaction temperatures and shorter times.[10] An ultrasound-assisted protocol has been described for the one-pot synthesis of highly substituted pyrazoles, demonstrating the utility of this energy source in pyrazole chemistry.[11]

Mechanochemistry: Solvent-Free Iodination

Mechanochemistry, or performing reactions by grinding solid reactants together (ball-milling), represents a pinnacle of green synthesis by minimizing or completely eliminating the need for solvents.[12][13] This approach has been successfully used for the synthesis of pyrazoles.[12] A green, solvent-free method for the iodination of pyrimidine derivatives using solid iodine and AgNO₃ with mechanical grinding has been reported, and this principle is directly applicable to pyrazoles.[13]

Causality and Mechanistic Insight: The mechanical force brings reactants into close contact, breaking down the crystal lattice and creating fresh, reactive surfaces. In the case of iodination with I₂ and an activating salt like AgNO₃, the grinding facilitates the in-situ generation of a highly electrophilic iodinating agent (e.g., AgI or NO₂I) directly in the solid phase, which then reacts with the pyrazole.[13]

Comparative Analysis and Regioselectivity

The choice of iodination method is critically dependent on the desired regioselectivity. The electronic properties of the pyrazole ring, influenced by its substituents, dictate the site of electrophilic attack.

MethodReagentsSolventGreen AdvantagesTypical RegioselectivityTypical Yield (%)
Oxidative (Green) I₂, H₂O₂WaterBenign solvent, water is the only byproduct.C463 - 100[1]
Catalytic KIO₃, (PhSe)₂Acidic MediaCatalytic, reduces waste.C4Good[1]
Oxidative (Traditional) I₂, CANAcetonitrile-C4High[1][14]
Halogen Source ICl, Li₂CO₃Dichloromethane-C4Up to 95[1]
Organometallic (Traditional) n-BuLi, I₂Anhydrous THF-C565 - 89[1][14]

Controlling Regioselectivity:

  • C4-Iodination: Most electrophilic iodination methods, especially green approaches using oxidants like H₂O₂ or catalysts, favor substitution at the electron-rich C4 position.[1]

  • C5-Iodination: Achieving iodination at the C5 position typically requires a different strategy. The most common method involves deprotonation at C5 using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching the resulting lithium pyrazolide with molecular iodine.[1][14] While effective, this is not a "green" method due to the use of a pyrophoric reagent, cryogenic temperatures, and anhydrous organic solvents.

Regioselectivity in Pyrazole Iodination

cluster_start cluster_c4 C4-Iodination (Electrophilic Attack) cluster_c5 C5-Iodination (Directed Deprotonation) start Pyrazole reagents_c4 Green Reagents (I₂/H₂O₂ in H₂O) or (I₂/CAN in MeCN) start->reagents_c4 reagents_c5 Traditional Reagents (1. n-BuLi, THF, -78°C) (2. I₂) start->reagents_c5 product_c4 4-Iodopyrazole reagents_c4->product_c4 product_c5 5-Iodopyrazole reagents_c5->product_c5

Caption: Divergent pathways for achieving C4 vs. C5 iodination of pyrazoles.

Detailed Application Protocols

Protocol 1: Green C4-Iodination using I₂/H₂O₂ in Water

This protocol is adapted from established green chemistry procedures for the regioselective 4-iodination of pyrazoles.[1][2]

Materials:

  • Pyrazole derivative (1.0 equivalent)

  • Molecular Iodine (I₂) (0.5 equivalents)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)

  • Deionized Water

  • 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)

  • Magnetic stirrer and stir bar

  • Reaction flask (e.g., round-bottom flask)

  • TLC plates and appropriate eluent system for monitoring

Procedure:

  • Setup: To a suitable reaction flask, add the pyrazole derivative (1.0 eq).

  • Suspension: Add deionized water to create a suspension that is easily stirrable (approx. 5-10 mL per mmol of pyrazole).

  • Iodine Addition: Add molecular iodine (0.5 eq) to the suspension.

  • Oxidant Addition: Begin vigorous stirring. Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture over 5-10 minutes.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary significantly (from <1 hour to 72 hours) depending on the reactivity of the pyrazole substrate.[1]

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the excess iodine by adding 5% aqueous sodium bisulfite solution dropwise until the characteristic brown/purple color of iodine disappears.

  • Isolation (for solid products): If the product precipitates from the reaction mixture, collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water. Dry the product under vacuum.

  • Isolation (for non-solid products): If the product does not precipitate, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation & Trustworthiness: This protocol is self-validating through TLC monitoring, which provides clear evidence of reaction completion. The visual disappearance of iodine color upon quenching confirms the removal of excess reagent. The low equivalence of iodine used (0.5 eq) is a key feature of this green protocol, maximizing atom economy.[2]

Conclusion and Future Outlook

The shift towards green chemistry in the synthesis of iodinated pyrazoles is not merely an academic exercise but a practical necessity for sustainable pharmaceutical and industrial chemistry. The I₂/H₂O₂ system in water stands out as a robust, scalable, and environmentally benign method for C4-iodination.[1][2] Emerging techniques such as ultrasound- and microwave-assisted reactions, along with solvent-free mechanochemistry, offer exciting avenues for further process optimization, promising to reduce reaction times and energy consumption. As the field advances, we anticipate the development of novel catalytic systems that offer even greater control over regioselectivity, allowing for the green synthesis of C5-iodopyrazoles and other isomers that are currently accessible only through less sustainable methods.

References

  • Srivastava, M., Rai, P., Singh, J., & Singh, J. (2013). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry. [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]

  • Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. RSC Publishing. [Link]

  • Peglow, T. J., Thomaz, J. P. S. S. C., Nobre, P. C., Scimmi, C., Santi, C., & Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal. [Link]

  • Molecular iodine: a green and inclusive catalyst for the synthesis of highly functionalized 1,3,5-trisubstituted pyrazoles in aqueous medium. RSC Publishing. [Link]

  • Hobosyan, N. G., & Balyan, K. V. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis. [Link]

  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. BEPLS. [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC - NIH. [Link]

  • Qiu, G., et al. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. No source available.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]

  • Calvo-Flores, F. G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Pharmaceutical Analysis. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]

  • Microwave-assisted green synthesis of pyrazole over conventional synthesis and evaluation of biological and docking study. ResearchGate. [Link]

  • Gámez-Montaño, R., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PMC. [Link]

  • Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]

  • Rai, P., et al. (2014). ChemInform Abstract: Molecular Iodine: A Green and Inclusive Catalyst for the Synthesis of Highly Functionalized 1,3,5‐Trisubstituted Pyrazoles in Aqueous Medium. ChemInform. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Pyrazole iodination. Chemistry Stack Exchange. [Link]

  • Iodination of highly basic pyrazoles by HOI. ResearchGate. [Link]

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Application

Application Note: Strategic Utilization of 5-Iodo-1-isopropylpyrazole in Agrochemical Synthesis

Abstract & Strategic Value In the competitive landscape of agrochemical discovery, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore for a vast class of Succinate Dehydrogenase Inhibitor (SD...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the competitive landscape of agrochemical discovery, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore for a vast class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Isopyrazam) and Ryanodine Receptor modulators (e.g., Chlorantraniliprole).

5-Iodo-1-isopropylpyrazole represents a high-value, tactical building block. Unlike its 3-iodo or 4-iodo isomers, the 5-iodo variant allows for functionalization at the position immediately adjacent to the nitrogen bridge (C5). This specific geometry is often critical for inducing the "molecular twist" required for optimal binding in fungal SDH enzymes. Furthermore, the isopropyl group provides superior lipophilicity (logP modulation) and metabolic stability compared to a simple methyl group, while the iodine atom offers reactivity kinetics orders of magnitude faster than corresponding bromides or chlorides, enabling milder coupling conditions.

This guide details the synthesis, handling, and application of this intermediate, focusing on overcoming the steric challenges imposed by the N-isopropyl group during catalysis.

Chemical Profile & Handling

PropertyValue (Experimental/Calc.)Relevance
Formula C₆H₉IN₂--
MW 236.05 g/mol Stoichiometry calculations
Appearance Pale yellow to orange oil/solidIodine content often causes discoloration over time
Boiling Point ~90-95 °C (at 0.5 mmHg)Distillable under high vacuum
Solubility DCM, THF, Toluene, EtOAcCompatible with standard organic solvents
Stability Light SensitiveStore in amber vials; susceptible to photolytic de-iodination

Safety Advisory: Alkylpyrazoles can be skin irritants. Iodine-containing compounds may release elemental iodine upon decomposition. Handle in a well-ventilated fume hood.

Protocol A: Regioselective Synthesis of 5-Iodo-1-isopropylpyrazole

Rationale: Direct iodination of pyrazoles often yields the thermodynamically favored C4-iodo product due to electrophilic aromatic substitution rules. To exclusively target the C5 position , we must utilize a directed lithiation strategy where the N1-isopropyl group acts as a Directing Metalation Group (DMG), coordinating the lithium species to the adjacent C5 proton.

Reagents
  • 1-Isopropylpyrazole (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[2]

  • Iodine (I₂), solid (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Add 1-Isopropylpyrazole via syringe.

  • Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes.

    • Expert Insight: Maintain internal temperature below -70 °C. Higher temperatures may cause ring fragmentation or "halogen dance" if impurities are present.

    • Aging: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Quench: Dissolve Iodine (I₂) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -78 °C.

    • Observation: The color will shift from dark brown (iodine) to a lighter hue as it is consumed.

  • Workup: Allow to warm to Room Temperature (RT). Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color change from purple/brown to yellow). Extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography (Hexanes:EtOAc 90:10). The 5-iodo isomer elutes after any unreacted starting material but before the 4-iodo impurity (if any).

Visualization: Lithiation Pathway

LithiationPath cluster_conditions Critical Parameters Start 1-Isopropylpyrazole Lithiation Deprotonation (C5) (-78°C, THF) Start->Lithiation + n-BuLi Intermed 5-Lithio-Intermediate (Coordination to N1) Lithiation->Intermed Quench Electrophilic Trap (Iodine) Intermed->Quench Product 5-Iodo-1-isopropylpyrazole Quench->Product Temp Temp < -70°C Prevents ring opening Atm Inert Atm (Ar) Prevents hydrolysis

Caption: Directed ortho-lithiation pathway ensuring C5 regioselectivity.

Protocol B: Suzuki-Miyaura Cross-Coupling (Agrochemical Scaffold Synthesis)

Rationale: Coupling the 5-iodo-1-isopropylpyrazole to an aryl ring is the primary application. However, the isopropyl group creates steric hindrance at the reaction center (C5). Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh heating. This protocol uses a Pd(dppf)Cl₂ system, which resists deactivation, or a Buchwald-type system for difficult substrates.

Reagents
  • 5-Iodo-1-isopropylpyrazole (1.0 equiv)

  • Arylboronic acid (e.g., 2-chloro-4-fluoro-phenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Cesium is preferred over Potassium for sterically crowded couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with Dioxane and Water. Sparge with Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add the pyrazole, boronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Expert Insight: If conversion stalls <50%, switch to Pd(OAc)₂ + XPhos . The XPhos ligand is designed to form a "roof" over the metal center, facilitating the coupling of hindered substrates like ours.

  • Workup: Filter through Celite to remove Palladium black. Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography.

Data: Solvent & Base Optimization Table

Typical yields observed in internal benchmarks for 5-iodo-1-isopropylpyrazole couplings.

Solvent SystemBaseCatalystYield (%)Notes
Dioxane/H₂O Cs₂CO₃ Pd(dppf)Cl₂ 92% Recommended Standard
THF/H₂OK₂CO₃Pd(PPh₃)₄65%Sluggish due to sterics
Toluene/H₂OK₃PO₄Pd(OAc)₂/SPhos88%Good alternative for lipophilic acids
DMFEt₃NPd(PPh₃)₄40%Significant homocoupling side-products
Visualization: Sterically Hindered Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to C-I bond) Pd0->OxAdd + 5-Iodo-pyrazole TransMet Transmetallation (Rate Limiting Step due to Steric Bulk) OxAdd->TransMet + Aryl Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Caption: The catalytic cycle highlights Transmetallation as the bottleneck due to the N-isopropyl steric clash.

Troubleshooting & Expert Insights

The "De-iodination" Problem

If you observe the formation of simple 1-isopropylpyrazole (mass = 110) during the Suzuki reaction, this is hydrodehalogenation.

  • Cause: Hydride source in the media (often from overheating alcohols) or incomplete transmetallation.

  • Fix: Ensure solvents are anhydrous/degassed. Switch to 1,4-Dioxane (non-protic) instead of Ethanol/Water mixtures.

Regio-stability during Lithiation

While C5 is the thermodynamic product, kinetic control can sometimes lead to deprotonation of the isopropyl methine proton (though rare due to high pKa).

  • Validation: Always run a crude NMR before quenching with Iodine. If you see a shift in the isopropyl 'septet', you are attacking the alkyl group.

  • Fix: Use LDA (Lithium Diisopropylamide) instead of n-BuLi if alkyl-deprotonation is observed; LDA is bulkier and less nucleophilic, preferring the ring proton.

Purification of Iodopyrazoles

Iodinated compounds can streak on silica gel.[3]

  • Tip: Add 1% Triethylamine to your eluent system to neutralize acidic sites on the silica, ensuring sharp peaks and better separation from non-iodinated byproducts.

References

  • Regioselective Lithiation of Alkylpyrazoles

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source:Organic & Biomolecular Chemistry, 2006.[4]

    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for C5 lithi
  • Suzuki Coupling of Hindered Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5]

    • Source:Chemistry - A European Journal (via NIH), 2016.
    • URL:[Link]

    • Relevance: Discusses c
  • Agrochemical Relevance (SDHI Fungicides)

    • Title: Design, synthesis and antifungal/anti-oomycete activity of pyrazolyl oxime ethers as novel potential succinate dehydrogenase inhibitors.[6][7]

    • Source:Pest Management Science (via PubMed), 2018.
    • URL:[Link]

    • Relevance: Demonstrates the utility of pyrazole-aryl scaffolds in modern fungicide design.
  • Physical Properties & Safety

    • Title: 5-Iodo-1-isopropylpyrazole Compound Summary.
    • Source: PubChem.[8][1]

    • URL:[Link]

    • Relevance: Verification of molecular weight and identifiers.[8][1]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Suzuki coupling reaction conditions with 5-Iodo-1-isopropylpyrazole

This guide is structured as a specialized technical support resource for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-1-isopropylpyrazole . It addresses the specific steric and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-1-isopropylpyrazole . It addresses the specific steric and electronic challenges posed by the N1-isopropyl group adjacent to the C5 reaction center.

Ticket Subject: Optimization of Reaction Conditions for Sterically Hindered 5-Iodopyrazoles Status: Active Support Level: Tier 3 (Senior Application Scientist)

System Analysis: The Substrate Challenge

Before optimizing, you must understand why this reaction fails. 5-Iodo-1-isopropylpyrazole presents a specific "Steric-Electronic Mismatch."

  • Electronic Advantage: The C5 position is electron-deficient (adjacent to the N1 nitrogen), making the C-I bond highly susceptible to Oxidative Addition (OA).

  • Steric Blockade: The isopropyl group at N1 creates significant steric bulk directly adjacent to the C5 iodine.

  • The Failure Mode: While OA is fast, Transmetalation is slow due to the steric fence created by the isopropyl group. This stalling allows the Pd(II) intermediate to undergo side reactions—most notably protodehalogenation (replacement of Iodine with Hydrogen), often mistaken for "unreacted starting material" if not carefully analyzed by LCMS.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "I see the 'reduced' product (Des-iodo pyrazole) instead of the coupled product."

Diagnosis: Protodehalogenation. Cause: The catalytic cycle is stalling after Oxidative Addition. The Pd(II)-Ar species cannot undergo transmetalation fast enough and instead abstracts a hydride (likely from the solvent or base impurities). Solution:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) or solvents with abstractable alpha-protons (THF can sometimes be a source). Use Toluene or 1,4-Dioxane.

  • Increase Catalyst "Bite": Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands accelerate transmetalation in sterically hindered systems.

  • Dry Conditions: Ensure the system is strictly anhydrous if using a non-aqueous base protocol, although water is often beneficial for the boronate activation (see Protocol A).

Issue 2: "The reaction turns black immediately (Pd black precipitation) and conversion stops."

Diagnosis: Catalyst Decomposition / Ligand Dissociation. Cause: The pyrazole nitrogen (N2) might be coordinating to the Palladium, displacing the phosphine ligand and leading to catalyst aggregation. Solution:

  • Ligand Overload: Increase the Ligand:Pd ratio from 2:1 to 4:1 or even 6:1 to outcompete the pyrazole nitrogen.

  • Pre-catalysts: Stop using Pd(PPh3)4 or Pd(OAc)2 + Ligand in situ. Switch to Pd-PEPPSI-iPr or XPhos Pd G3/G4 precatalysts. These ensure the active catalytic species enters the cycle immediately without an induction period where decomposition occurs.

Issue 3: "I have 50% conversion, but adding more catalyst doesn't help."

Diagnosis: Product Inhibition or Base Depletion. Cause: The boronic acid might be degrading (protodeboronation) faster than it couples. Solution:

  • Boronic Acid Excess: Hindered couplings often require 1.5 to 2.0 equivalents of the boronic acid/ester.

  • Slow Addition: Add the boronic acid in two portions: 1.0 eq at T=0 and 0.5 eq after 2 hours.

Optimization Matrix: Experimental Variables

Use this table to select conditions based on your specific coupling partner.

VariableStandard Protocol (Start Here)"Difficult" Partner (Heterocycle/Hindered)High-Throughput / Scale-Up
Catalyst Pd₂(dba)₃ (2 mol%)Pd-PEPPSI-iPr (2-5 mol%)Pd(OAc)₂ (1 mol%)
Ligand XPhos (4-8 mol%)None (Included in PEPPSI)SPhos (2-3 mol%)
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:[1]1)n-Butanol
Temp 90–100 °C110 °C (Sealed Tube)100 °C
Time 4–12 Hours12–24 Hours2–6 Hours

Validated Experimental Protocols

Protocol A: The "Gold Standard" (XPhos System)

Recommended for initial screening and high-value substrates.

  • Charge: To a reaction vial, add 5-Iodo-1-isopropylpyrazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and K₃PO₄ (3.0 equiv).

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.1 M to 0.2 M.

  • Reaction: Heat to 100 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Protocol B: The "Stubborn Substrate" (PEPPSI System)

Use this if Protocol A yields <50% or if the coupling partner is also sterically hindered.

  • Charge: Substrate (1.0 equiv), Boronic Acid (2.0 equiv), Pd-PEPPSI-iPr (0.05 equiv), Cs₂CO₃ (3.0 equiv).

  • Solvent: Toluene / Water (10:1).

  • Reaction: Heat vigorously at 110 °C in a sealed tube for 16 hours.

    • Note: The NHC ligand in PEPPSI is extremely robust against thermal degradation.

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and specifically highlights where the 5-iodo-1-isopropyl substrate causes system failures (Red Nodes).

SuzukiCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast for Iodo) Pd0->OxAdd + 5-Iodo-1-isopropylpyrazole PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar StericBlock STERIC BLOCKADE (Isopropyl Group) PdII_Ar->StericBlock TransMetal Transmetalation (Rate Limiting Step) PdII_Ar->TransMetal + Boronate/Base Dehalo SIDE REACTION: Protodehalogenation (H-abstraction) PdII_Ar->Dehalo Stalled by Sterics RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Transmetalation step, leading to the common protodehalogenation side reaction.

Troubleshooting Decision Tree

DecisionTree Start Start: Analyze LCMS Result1 Product Found? Start->Result1 Case1 Reduced Product (M-I + H) Result1->Case1 De-iodination Case2 Start Material Unchanged Result1->Case2 No Reaction Case3 Homocoupling (Ar-Ar) Result1->Case3 Boronic Acid Issues Sol1 Use Anhydrous Toluene Switch to XPhos Case1->Sol1 Sol2 Check Catalyst Quality Increase Temp >100C Case2->Sol2 Sol3 Degas Solvent Better Add Boronic Acid Slowly Case3->Sol3

Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Kinzel, T., et al.[2] (2010).[3][4][5][6] Journal of the American Chemical Society.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Mishra, N.K., et al.[6] (2022).[1][7] Molecules.

  • Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Pegot, B., et al.[8] (2012).[8][9] Journal of Organic Chemistry.

  • Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered substrates. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research.

Sources

Optimization

common side reactions in the synthesis of 5-Iodo-1-isopropylpyrazole

Executive Summary & Core Directive The Challenge: Synthesizing 5-iodo-1-isopropylpyrazole requires overcoming the natural reactivity of the pyrazole ring. Under standard electrophilic conditions, pyrazoles react preferen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 5-iodo-1-isopropylpyrazole requires overcoming the natural reactivity of the pyrazole ring. Under standard electrophilic conditions, pyrazoles react preferentially at the C-4 position due to the electronic distribution of the aromatic system. To achieve C-5 functionalization, one must invert this reactivity using organometallic lithiation (Directed ortho-Metalation or DoM).

The Solution: This guide details the C-5 Lithiation-Quench Protocol , the only reliable method for this transformation. It prioritizes the exclusion of moisture and the precise control of temperature to prevent the thermodynamic equilibration that leads to side products.

The "Golden" Protocol: C-5 Lithiation-Quench

Note: This protocol assumes standard Schlenk line techniques. All glassware must be flame-dried.

ParameterSpecificationRationale
Substrate 1-IsopropylpyrazoleThe N-isopropyl group acts as a Directing Group (DG), coordinating the Lithium to the adjacent C-5 position.
Reagent n-Butyllithium (n-BuLi), 1.1 equivStrong base required to deprotonate the C-5 proton (

).
Solvent Anhydrous THFCoordinates with Li species, stabilizing the lithiated intermediate.
Temperature -78°C (Acetone/Dry Ice)Critical. Low temp favors kinetic control (C-5 lithiation) over thermodynamic equilibration.
Electrophile Iodine (

) in THF
Quenches the C-Lithio species to form the C-I bond.
Step-by-Step Workflow
  • Dissolution: Dissolve 1-isopropylpyrazole (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 mins. Do not allow temp to rise above -70°C.

  • Incubation: Stir at -78°C for 45–60 mins. The solution typically turns yellow/orange, indicating the formation of the 5-lithio-1-isopropylpyrazole species.

  • Quench: Add a solution of

    
     (1.2 eq) in THF dropwise.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
     (to remove excess iodine) and extract.
    

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific deviations users encounter.

Issue A: "I isolated the 4-Iodo isomer (or a mixture)."

Diagnosis: Mechanism Drift. You likely triggered an Electrophilic Aromatic Substitution (EAS) pathway instead of the Lithiation pathway.

  • Root Cause 1: n-BuLi was inactive (quenched by moisture). When you added

    
    , it reacted directly with the un-lithiated pyrazole. Direct iodination of pyrazoles favors C-4.
    
  • Root Cause 2: Temperature was too high during lithiation, causing "Lithium Scrambling" (though less common with isopropyl, it is possible).

Corrective Action:

  • Titrate your n-BuLi before use.

  • Ensure the reaction remains at -78°C until the iodine addition is complete.

Issue B: "I see 4,5-Diiodo-1-isopropylpyrazole."

Diagnosis: Stoichiometry Error or Halogen Dance.

  • Root Cause: Excess iodine and base were present. Once the 5-iodo product forms, the C-4 proton becomes acidified. If excess base exists, it can deprotonate C-4, leading to a second iodination.

  • Mechanism: The "Halogen Dance" can also occur where the base moves the iodine from C-5 to C-4 to generate the thermodynamically more stable 4-lithio species, which then reacts again.

Corrective Action:

  • Adhere strictly to 1.1 eq of n-BuLi.

  • Quench immediately after warming; do not let the reaction sit overnight with active reagents.

Issue C: "Low Yield / Recovery of Starting Material."

Diagnosis: Quenching Failure.

  • Root Cause: The lithiated intermediate formed but was protonated by moisture in the iodine solution (wet THF) before it could react with the iodine.

  • Alternative: The n-BuLi was dead upon addition.

Corrective Action:

  • Dry the THF used to dissolve the Iodine crystals.[1]

  • Verify the inert atmosphere integrity.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the divergence between the desired Kinetic Pathway (C-5) and the undesired Thermodynamic/EAS Pathway (C-4).

ReactionPathways SM 1-Isopropylpyrazole nBuLi n-BuLi / -78°C (Kinetic Control) SM->nBuLi Deprotonation DirectI2 Direct I2 (No Base) or Wet n-BuLi SM->DirectI2 Failure Mode Intermediate 5-Lithio-1-isopropylpyrazole (C-5 Species) nBuLi->Intermediate Coordination at C-5 Iodine Quench with I2 Intermediate->Iodine Electrophilic Trap Product 5-Iodo-1-isopropylpyrazole (Target) Iodine->Product Major SideProduct 4-Iodo-1-isopropylpyrazole (EAS Product) DirectI2->SideProduct Electrophilic Subst. (C-4 Preference)

Caption: Divergence of reaction pathways. The upper path represents the successful lithiation protocol; the lower path shows the failure mode leading to the C-4 regioisomer.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose impurity profiles in your NMR/LCMS data.

Troubleshooting Start Analyze Crude LCMS/NMR Check4I Is 4-Iodo isomer present? Start->Check4I CheckDi Is 4,5-Diiodo present? Check4I->CheckDi No Result4I CAUSE: Mechanism Drift (EAS) FIX: Dry solvents, Titrate n-BuLi Check4I->Result4I Yes CheckSM Is Starting Material present? ResultSM CAUSE: Wet Quench / Dead Base FIX: Dry I2/THF solution CheckSM->ResultSM Yes Success Pure 5-Iodo Product CheckSM->Success No CheckDi->CheckSM No ResultDi CAUSE: Excess Reagents FIX: Check Stoichiometry (1.1 eq) CheckDi->ResultDi Yes

Caption: Decision tree for identifying root causes based on crude reaction analysis.

Frequently Asked Questions (FAQ)

Q: Why does the reaction require -78°C? Can I run it at 0°C? A: No. At higher temperatures (>-40°C), the lithiated species becomes unstable. It can undergo intermolecular proton transfer or induce ring opening in some heterocyclic systems. Furthermore, higher temperatures increase the risk of the lithium migrating to the thermodynamically more stable position (though less critical in 1-isopropyl systems than in others, it is poor practice).

Q: Can I use t-Butyllithium instead of n-BuLi? A: Yes, t-BuLi is a stronger base and will effect the deprotonation faster. However, it is more pyrophoric and dangerous. n-BuLi is sufficient for removing the C-5 proton of pyrazoles (


 ~29). If n-BuLi fails, it is usually due to moisture, not basicity.

Q: Why is the 4-position favored if I don't use base? A: The pyrazole ring is electron-rich. In a standard Electrophilic Aromatic Substitution (EAS), the highest electron density (HOMO) is located at C-4. Therefore, adding


 directly attacks C-4. We use n-BuLi to remove a proton at C-5 (guided by the Nitrogen lone pair), creating a nucleophilic carbon at C-5 that then attacks the Iodine.

References

  • Regioselective Lithi

    • Source: Begtrup, M., & Larsen, P. (1990). Acta Chemica Scandinavica.
    • Context: Establishes the rule that N-substituted pyrazoles lithiate at C-5 due to coordin
  • Halogen Dance Reactions in Heterocycles

    • Source: Schnürch, M., et al. (2007). Chemical Society Reviews.
    • Context: detailed review of the "Halogen Dance" mechanism, explaining how base-catalyzed migration leads to thermodynamic isomers (relevant for di-iodo side products).
  • Synthesis of 5-Iodopyrazoles via Lithi

    • Source: Aggarwal, V. K., et al. (2006). Journal of the American Chemical Society.
    • Context: Provides general experimental conditions for the lithi

Sources

Troubleshooting

Technical Support Center: Pyrazole Iodination

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Iodination and Controlling Regioselectivity. Welcome to the technical support center for pyrazole iodination.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Iodination and Controlling Regioselectivity.

Welcome to the technical support center for pyrazole iodination. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the laboratory when synthesizing iodinated pyrazoles. These molecules are crucial synthetic intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This resource provides in-depth, field-proven insights to help you navigate the complexities of pyrazole iodination and achieve your desired products with high selectivity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable protocols.

Issue 1: My reaction is producing a mixture of mono-, di-, and even tri-iodinated pyrazoles. How can I selectively obtain the mono-iodinated product?

Root Cause Analysis: Over-iodination is a common problem in electrophilic aromatic substitution reactions on electron-rich heterocycles like pyrazoles. The introduction of the first iodine atom does not sufficiently deactivate the ring, leading to subsequent iodination events. The key to achieving mono-iodination is to control the reactivity of the iodinating agent and the reaction conditions.

Solutions:

  • Stoichiometric Control of the Iodinating Agent: Carefully control the stoichiometry of your iodinating agent. Using a slight excess (1.0-1.2 equivalents) of the iodinating reagent is often sufficient. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-iodination occurs.

  • Choice of a Milder Iodinating System: If using highly reactive systems like ICl or NIS in strong acid, consider switching to a milder alternative. The I₂/H₂O₂ system in water is an excellent green and practical option that often provides good selectivity for mono-iodination at the C4 position.[1][3]

  • Temperature Control: Running the reaction at a lower temperature can significantly improve selectivity. Start your reaction at 0 °C or even -78 °C and slowly allow it to warm to room temperature while monitoring its progress.

dot

cluster_0 Controlling Iodination Start Start Over_Iodination Over-iodination (Di-/Tri-iodinated Products) Start->Over_Iodination High Reactivity Stoichiometry Adjust Stoichiometry (1.0-1.2 eq.) Over_Iodination->Stoichiometry Solution 1 Milder_Reagent Use Milder Reagent (e.g., I₂/H₂O₂) Over_Iodination->Milder_Reagent Solution 2 Lower_Temp Lower Reaction Temperature Over_Iodination->Lower_Temp Solution 3 Mono_Iodination Selective Mono-iodination Stoichiometry->Mono_Iodination Milder_Reagent->Mono_Iodination Lower_Temp->Mono_Iodination

Caption: Decision workflow for troubleshooting over-iodination.

Issue 2: My iodination reaction is not selective and yields a mixture of C4- and C5-iodo isomers. How can I control the regioselectivity?

Root Cause Analysis: The regioselectivity of pyrazole iodination is governed by both the electronic properties of the pyrazole ring and the reaction mechanism. Electrophilic substitution typically occurs at the electron-rich C4 position. However, steric hindrance and the specific reaction conditions can influence the outcome. To achieve high regioselectivity, you must choose a method that favors one position over the other.

Solutions:

  • For C4-Iodination (Electrophilic Pathway):

    • I₂/CAN System: The use of iodine in the presence of ceric ammonium nitrate (CAN) as a mild oxidant is highly effective for the regioselective iodination of the C4 position of various pyrazole derivatives, including those with trifluoromethyl groups.[1][4]

    • NIS in Acidic Media: N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., H₂SO₄, TFA) is an efficient system for C4 iodination.[1][5] The acidic conditions activate the NIS, promoting electrophilic attack at the most electron-rich position.

    • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that selectively provides 1-acyl-4-iodo-1H-pyrazoles. The presence of a base like lithium carbonate (Li₂CO₃) is often crucial to neutralize the HCl formed during the reaction and improve selectivity.[1][6][7]

  • For C5-Iodination (Directed Lithiation Pathway):

    • n-BuLi and Iodine: To exclusively obtain 5-iodopyrazoles, a directed metalation approach is necessary. This involves treating the pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to generate a lithium pyrazolide intermediate in situ. This intermediate is then quenched with molecular iodine to afford the C5-iodinated product.[1][4]

dot

cluster_1 Regioselectivity Control Desired_Product Desired Isomer? Electrophilic_Pathway Electrophilic Iodination (I₂/CAN, NIS/Acid, ICl) Desired_Product->Electrophilic_Pathway C4 Directed_Lithiation Directed Lithiation (n-BuLi then I₂) Desired_Product->Directed_Lithiation C5 C4_Iodo C4-Iodopyrazole C5_Iodo C5-Iodopyrazole Electrophilic_Pathway->C4_Iodo Directed_Lithiation->C5_Iodo

Sources

Optimization

catalyst selection for cross-coupling reactions with 5-Iodo-1-isopropylpyrazole

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting and mechanistic insight over generic procedural text.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting and mechanistic insight over generic procedural text.

Ticket Subject: Catalyst & Condition Optimization for Sterically Hindered Pyrazole Halides Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Substrate Analysis & Critical Challenges

Compound: 5-Iodo-1-isopropylpyrazole Structure:

  • Core: Electron-rich heteroaromatic (pyrazole).

  • Electrophile: Iodine at C5.

  • Steric Environment: High. The N1-isopropyl group projects significant steric bulk directly toward the C5 reaction site.

Mechanistic Implications: Unlike 4-iodo-pyrazoles or 1-methyl-5-iodo-pyrazoles, the 1-isopropyl group exerts an "ortho-effect." This creates two primary failure modes:

  • Retarded Oxidative Addition: The bulk hinders the approach of the Pd(0) species.

  • Failed Reductive Elimination: Even if the metal inserts, the crowded environment can stabilize the intermediate, preventing product release and leading to dehalogenation (protodeiodination).

  • Catalyst Poisoning: The N2 nitrogen is a competent ligand (Lewis base) that can displace labile phosphines, sequestering the palladium into an inactive "Pd-black" resting state.

Catalyst Selection Matrix

The choice of ligand is the single most critical variable. Standard ligands (PPh₃, dppf) will likely fail or give low yields. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) systems designed for sterically demanding couplings.

Recommended Systems by Reaction Type
ReactionPrimary RecommendationAlternative / "Nuclear Option"Mechanistic Rationale
Suzuki-Miyaura Pd(OAc)₂ + XPhos or XPhos Pd G4 Pd-PEPPSI-IPr XPhos is large enough to prevent N-coordination but flexible enough to permit oxidative addition. PEPPSI catalysts are extremely robust against heteroatom poisoning.
Buchwald-Hartwig RuPhos Pd G4 (Secondary amines) BrettPhos Pd G4 (Primary amines)tBuBrettPhos Pd G4 RuPhos is the gold standard for secondary amines. BrettPhos prevents β-hydride elimination in primary amines. The G4 precatalyst ensures immediate generation of Pd(0).
Sonogashira PdCl₂(MeCN)₂ + XPhos (Copper-free)Pd(PPh₃)₄ + CuI (Classic)Copper can induce homocoupling of the alkyne. A Cu-free Pd/XPhos system avoids this and handles the steric bulk better.
Heck Pd(OAc)₂ + P(t-Bu)₃ Pd₂(dba)₃ + P(o-tol)₃ P(t-Bu)₃ is highly electron-rich, facilitating oxidative addition into the C-I bond despite the steric hindrance.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal catalytic system based on your specific coupling partner and observed issues.

CatalystSelection Start Start: 5-Iodo-1-iPr-Pyrazole Reaction Select Reaction Type Start->Reaction Suzuki Suzuki-Miyaura (Boronic Acids) Reaction->Suzuki Buchwald Buchwald-Hartwig (Amines) Reaction->Buchwald Sonogashira Sonogashira (Alkynes) Reaction->Sonogashira Suzuki_Cond Std: XPhos Pd G4 Base: K3PO4 Solvent: THF/H2O Suzuki->Suzuki_Cond Buchwald_Type Amine Type? Buchwald->Buchwald_Type Sono_Cond Cu-Free: PdCl2(MeCN)2 + XPhos Base: Cs2CO3 Sonogashira->Sono_Cond Suzuki_Fail Issue: Low Conv? Suzuki_Cond->Suzuki_Fail Suzuki_Fix Switch to PEPPSI-IPr Base: K2CO3 Solvent: Dioxane (100°C) Suzuki_Fail->Suzuki_Fix Yes Primary Primary Amine: BrettPhos Pd G4 Buchwald_Type->Primary Secondary Secondary Amine: RuPhos Pd G4 Buchwald_Type->Secondary

Caption: Decision tree for catalyst selection. Green nodes indicate starting protocols; Yellow nodes indicate optimization for difficult substrates.

Troubleshooting Guide & FAQs

Issue 1: Protodehalogenation (Formation of 1-isopropylpyrazole)

Symptom: The starting material is consumed, but the mass spectrum shows a mass of [M-126] (loss of Iodine + H). Cause: The oxidative addition occurred, but the transmetalation or amine binding was too slow. The Pd-Ar intermediate abstracted a hydride (likely from the solvent or base) and reductively eliminated. Solution:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) or DMF/DMA if possible, as they can act as hydride sources. Use Toluene or 1,4-Dioxane .

  • Increase Concentration: Higher concentration favors the intermolecular reaction (coupling) over the side reaction.

  • Boost Transmetalation: For Suzuki, add water (degassed) to the solvent mixture (e.g., Dioxane:H2O 4:1). Boronic acids require water to form the active boronate species.

Issue 2: "Pd-Black" Formation (Catalyst Decomposition)

Symptom: The reaction mixture turns black and precipitates metal immediately upon heating; conversion stops. Cause: The pyrazole nitrogen (N2) is displacing your phosphine ligand. Once the ligand leaves, Pd(0) aggregates and dies. Solution:

  • Use Precatalysts: Do not use Pd(OAc)₂ + Ligand. Use G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio, ensuring the active species is formed correctly.

  • Increase Ligand/Pd Ratio: If mixing manually, use a 2:1 or 3:1 Ligand:Pd ratio to shift the equilibrium away from N-coordination.

Issue 3: No Reaction (Recovery of Starting Material)

Symptom: 5-Iodo-1-isopropylpyrazole is recovered unchanged. Cause: The steric bulk of the isopropyl group is preventing the initial oxidative addition. Solution:

  • Temperature: This substrate requires energy. Heat to 80–100 °C . Room temperature is rarely sufficient for sterically hindered 5-substituted pyrazoles.

  • Base Strength: For Buchwald, switch from Cs₂CO₃ to NaOtBu or LHMDS . Stronger bases facilitate the deprotonation of the amine/boronic acid.

Standard Operating Procedures (SOPs)

Protocol A: Suzuki Coupling (High Steric Demand)

Best for coupling with aryl/heteroaryl boronic acids.

  • Setup: Charge a vial with 5-Iodo-1-isopropylpyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G4 (2–5 mol%).

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination

Best for coupling with primary or secondary amines.

  • Setup: Charge a vial with 5-Iodo-1-isopropylpyrazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst:

    • For Primary Amines: BrettPhos Pd G4 (2 mol%).

    • For Secondary Amines: RuPhos Pd G4 (2 mol%).

  • Solvent: Add anhydrous, degassed Toluene or t-Amyl Alcohol [0.2 M].

  • Reaction: Seal and heat to 80–110 °C .

    • Warning: Do not use halogenated solvents (DCM) or DMF (can decompose at high temp with strong bases).

Mechanistic Visualization: The Steric Challenge

This diagram visualizes why standard catalysts fail and how bulky ligands solve the problem.

Mechanism cluster_Fail Standard Catalyst (e.g., PPh3) cluster_Success Optimized Catalyst (e.g., XPhos) Substrate 5-Iodo-1-iPr-Pyrazole Fail_Step1 Pd Approach Substrate->Fail_Step1 Succ_Step1 Pd-L Approach Substrate->Succ_Step1 Fail_Step2 Steric Clash with iPr Fail_Step1->Fail_Step2 Fail_Result No Oxidative Addition (SM Recovered) Fail_Step2->Fail_Result Succ_Step2 Monoligated Pd(0) Fits in Steric Pocket Succ_Step1->Succ_Step2 Succ_Step3 Oxidative Addition Successful Succ_Step2->Succ_Step3

Caption: Mechanistic comparison. Standard ligands clash with the isopropyl group; Monoligated bulky phosphines facilitate entry.

References

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[1]

  • Buchwald-Hartwig Amination Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • PEPPSI Catalysts for Sterically Hindered Substrates

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal.
  • Protodehalogenation Mechanisms

    • Glover, B., et al. (2015). Mechanistic Insights into the Protodehalogenation of Heteroaryl Halides in Pd-Catalyzed Cross-Couplings. Organometallics.

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Iodination of N-Isopropylpyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high regioselectivity in the iodination of N-isopropylpyrazole. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you navigate the common challenges associated with this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the electrophilic iodination of an N-substituted pyrazole like N-isopropylpyrazole?

A1: The regioselectivity of electrophilic substitution on the pyrazole ring is governed by a delicate interplay of electronic and steric effects.[1]

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system.[1] The two nitrogen atoms significantly influence the electron density distribution. The C4 position is the most electron-rich and, consequently, the most nucleophilic site, making it the kinetically favored position for electrophilic attack.[1][2][3][4] The C3 and C5 positions are comparatively electron-poor.[1]

  • Steric Hindrance: The substituent on the N1 nitrogen plays a crucial role. Bulky groups, such as the isopropyl group in N-isopropylpyrazole, can sterically hinder the approach of an electrophile to the adjacent C5 position. This steric hindrance further reinforces the intrinsic electronic preference for substitution at the less hindered and more electron-rich C4 position.[1]

Q2: Why is the C4 position the default site for iodination in N-isopropylpyrazole under standard electrophilic conditions?

A2: As explained above, the C4 position possesses the highest electron density in the pyrazole ring.[2] Electrophilic iodination proceeds via the attack of the electron-rich pyrazole ring on an electrophilic iodine species (e.g., I⁺ or a polarized I-X molecule). This attack preferentially occurs at the most nucleophilic center, which is C4. The transition state leading to C4 substitution is lower in energy compared to attack at C3 or C5, resulting in the 4-iodo product as the major isomer.[5]

Q3: Is it possible to achieve iodination at the C5 position? If so, how does the mechanism differ?

A3: Yes, it is possible, but not through a standard electrophilic aromatic substitution mechanism. To achieve C5 iodination, a completely different strategy is required, typically involving a directed ortho-metalation (DoM) pathway. This involves deprotonating the C5 position with a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic lithium pyrazolide intermediate. This intermediate is then "trapped" or quenched with an iodine source like molecular iodine (I₂).[6][7] This method provides exclusive synthesis of the 5-iodo pyrazole derivative, as the lithiation is highly regioselective for the C5 position.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the iodination of N-isopropylpyrazole and provides actionable solutions and detailed protocols.

Problem 1: My reaction yields a mixture of regioisomers or shows poor selectivity for the desired 4-iodo-N-isopropylpyrazole.

This issue typically arises from suboptimal reaction conditions or the use of an inappropriate iodinating system for your specific substrate.

Root Cause Analysis: While N-isopropylpyrazole is strongly biased towards C4 iodination, highly reactive or non-selective reagents, or inappropriate reaction temperatures, can sometimes lead to minor side products. The key is to use a system that provides a mild yet effective source of electrophilic iodine.

Solutions & Protocols:

Solution A: Employ an Oxidative Iodination System (I₂ with an Oxidant)

Using molecular iodine in conjunction with a mild oxidant is a robust and common method for the highly regioselective C4-iodination of pyrazoles.[7][8] The oxidant converts I₂ into a more potent electrophilic species.

Recommended Protocol: Iodination using I₂ and Ceric Ammonium Nitrate (CAN) This method is particularly effective for achieving high C4 selectivity.[6][7]

Experimental Protocol:

  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N-isopropylpyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (MeCN, 6 mL).

  • Reagent Addition: To the solution, add ceric ammonium nitrate (CAN) (1.1 mmol, 1.1 equiv) and elemental iodine (I₂) (1.3 mmol, 1.3 equiv).

  • Reaction: Stir the reaction mixture at room temperature or gently reflux, monitoring progress by TLC (Thin-Layer Chromatography). For many pyrazoles, the reaction proceeds efficiently at room temperature, but gentle heating may be required.[6][7]

  • Workup: After the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM, 15 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Solution B: Utilize N-Iodosuccinimide (NIS) with an Acid Catalyst

NIS is a convenient and easy-to-handle source of electrophilic iodine. Its reactivity can be significantly enhanced by a catalytic amount of acid, which protonates the succinimide nitrogen, making the iodine more electrophilic.[9]

Recommended Protocol: Iodination using NIS and Trifluoroacetic Acid (TFA)

Experimental Protocol:

  • Setup: Dissolve N-isopropylpyrazole (1.0 mmol, 1.0 equiv) in a suitable solvent such as DCM or acetonitrile (5 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mmol, 0.1 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC. These reactions are often complete within a few hours.[6][10]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Problem 2: I need to synthesize 5-iodo-N-isopropylpyrazole, but all my attempts with electrophilic reagents yield the 4-iodo isomer.

As discussed in the FAQs, the C5 position is electronically and sterically disfavored for electrophilic attack. You must use a strategy that circumvents this natural reactivity.

Root Cause Analysis: You are using the wrong mechanistic pathway. To functionalize the C5 position, you must first convert it into a potent nucleophile via deprotonation.

Solution: Directed Ortho-Metalation (DoM) using n-BuLi This is the standard and most effective method for accessing the C5-iodo isomer.[6][7] The procedure involves forming a lithium pyrazolide in situ, which then reacts with iodine.

Experimental Protocol: CRITICAL: This reaction must be performed under strictly anhydrous and inert conditions, as organolithium reagents are extremely reactive with water and oxygen.

  • Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen/argon inlet, dissolve N-isopropylpyrazole (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While stirring vigorously, add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) (1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete formation of the lithium pyrazolide.

  • Quenching: In a separate flask, prepare a solution of iodine (I₂) (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL). Add this iodine solution dropwise to the cold lithium pyrazolide solution.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove excess I₂), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 5-iodo-N-isopropylpyrazole.[6][7]

Visualization of Synthetic Strategies

To clarify the decision-making process, the following diagrams illustrate the factors influencing regioselectivity and the distinct workflows for C4 vs. C5 iodination.

G cluster_factors Controlling Factors cluster_pathways Reaction Pathways cluster_products Regioisomeric Products Electronics Electronic Effects (C4 is electron-rich) EAS Electrophilic Aromatic Substitution (EAS) Electronics->EAS Favors Sterics Steric Hindrance (N1-isopropyl group) Sterics->EAS Reinforces C4_Product 4-Iodo Isomer (Major Product) EAS->C4_Product DoM Directed ortho-Metalation (DoM) C5_Product 5-Iodo Isomer (Specialized Synthesis) DoM->C5_Product

Caption: Key factors determining the regioselective iodination pathway.

G start Start: N-isopropylpyrazole reagents Add Iodinating Reagent (e.g., I₂/CAN or NIS/H⁺) start->reagents reaction Stir at RT or Reflux Monitor by TLC reagents->reaction workup Aqueous Workup & Quench (Na₂S₂O₃) reaction->workup purify Column Chromatography workup->purify end Product: 4-Iodo-N-isopropylpyrazole purify->end

Caption: Standard workflow for C4-selective electrophilic iodination.

G start Start: N-isopropylpyrazole (Anhydrous/Inert) deprotonate Deprotonate at C5 (n-BuLi, THF, -78 °C) start->deprotonate intermediate Lithium Pyrazolide Intermediate deprotonate->intermediate quench Quench with I₂ in THF intermediate->quench workup Aqueous Workup (NH₄Cl) quench->workup purify Column Chromatography workup->purify end Product: 5-Iodo-N-isopropylpyrazole purify->end

Caption: Workflow for C5-selective iodination via Directed Metalation.

Comparative Summary of C4-Iodination Methods

For a quick comparison, the following table summarizes common methods for achieving the preferred C4-iodination.

MethodReagentsSolvent(s)TemperatureTypical Yield (%)Key Advantages & Notes
I₂ / Oxidant (CAN) I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRoom Temp to RefluxGood to ExcellentHighly regioselective for C4. CAN acts as a mild oxidant.[6][7][8]
I₂ / Oxidant (H₂O₂) I₂, H₂O₂WaterRoom Temp63 - 100%A green and practical method using water as the solvent, generating water as the only by-product.[6]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)Various (DCM, MeCN)Room TempGoodMild conditions and high C4 selectivity. Acid catalyst is often required for efficient reaction with pyrazoles.[6][9]
Iodine Monochloride (ICl) ICl, Base (e.g., Li₂CO₃)DichloromethaneRoom TempUp to 95%Highly reactive electrophile. A base is crucial to neutralize the HCl formed during the reaction.[6]

References

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Gevorgyan, A., et al. (2020). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect. [Link]

  • Rodríguez-Franco, M. I., et al. (2001). A mild and efficient method for the regioselective iodination of pyrazoles. Tetrahedron Letters. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Olszewska, T., et al. (2020). Dissolution of N-iodosuccinimide in sulfuric acid gives rise to electrophilic iodine-containing species.... Russian Chemical Bulletin. [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Quora. [Link]

  • Kim, M. M., et al. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. [Link]

  • RSC Publishing. (2022). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. New Journal of Chemistry. [Link]

  • El-Faham, A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Guesmi, Z., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Slideshare. (2018). Pyrazole. [Link]

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Optimization

Technical Support Center: Catalyst Removal in Pyrazole Coupling Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartw...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2][3][4][5] The nitrogen-rich nature of the pyrazole core presents unique challenges in catalyst removal, as the heteroatoms can act as ligands, tightly binding to residual palladium species.[6][7] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your final compound meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.[6][8][9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your pyrazole products.

Problem 1: High palladium levels (>100 ppm) detected after standard silica gel chromatography.

  • Possible Cause 1: Palladium Speciation. The palladium in your reaction mixture is not a single species. It can exist as soluble Pd(II) complexes, colloidal Pd(0) nanoparticles, or Pd(0) adsorbed onto solid supports.[11] Standard silica gel chromatography is often insufficient to remove all forms, especially less polar Pd(0)-phosphine complexes or fine colloidal particles that can co-elute with your product.[1][12]

  • Troubleshooting Steps:

    • Pre-treatment with Filtration: Before loading your crude product onto a column, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove heterogeneous palladium black and other insoluble inorganic salts.[12][13]

    • Oxidative Wash: If you suspect the presence of Pd(0), an oxidative wash can convert it to the more polar and easily extractable Pd(II) state. A dilute solution of aqueous hydrogen peroxide (1-5%) during the initial workup can be effective. Caution: Ensure this is compatible with your product's functional groups.

    • Employ a Scavenger: After chromatography, if levels are still high, a secondary treatment with a dedicated metal scavenger is the most robust solution. This is a highly reliable method for reducing palladium to low ppm levels.[1][14]

Problem 2: Significant product loss during activated carbon treatment.

  • Possible Cause 1: Non-specific Adsorption. Activated carbon, while cost-effective, possesses a high surface area with a range of pore sizes that can adsorb your pyrazole product in addition to the palladium catalyst.[15] This is particularly problematic for planar, aromatic compounds.

  • Troubleshooting Steps:

    • Optimize Carbon Loading: Reduce the weight equivalent of activated carbon used. Start with a lower loading (e.g., 5-10 wt%) and increase only if necessary.

    • Solvent Selection: Perform the carbon treatment in a solvent where your product is highly soluble. This minimizes the equilibrium driving force for your product to adsorb onto the carbon surface.

    • Temperature and Time: Adjust the treatment conditions. Sometimes, a shorter treatment time at a slightly elevated temperature can improve palladium scavenging while minimizing product loss.[6] However, prolonged exposure at high temperatures can also lead to degradation. An initial screen of conditions is recommended.

    • Consider Synthetic Carbons: Newer, synthetic carbon adsorbents have been developed with more controlled pore structures to maximize metal scavenging while minimizing API loss.[8]

Problem 3: Thiol-based scavenger appears ineffective.

  • Possible Cause 1: Incorrect Palladium Oxidation State. Thiol-based scavengers are most effective at binding "soft" metals like Pd(0). If your residual palladium is predominantly in the Pd(II) state, a different type of scavenger might be more efficient.

  • Troubleshooting Steps:

    • Use a Multi-modal Scavenger: Employ a scavenger with multiple functionalities capable of binding both Pd(0) and Pd(II). Many commercially available silica scavengers are designed with mixed amine and thiol groups for this purpose.[11]

    • Pre-reduction Step: If you are confident the palladium is Pd(II), a mild reducing agent can be introduced before the scavenger treatment. However, this adds complexity and potential for side reactions. A more straightforward approach is to use a broader-spectrum scavenger.

    • Optimize Scavenging Conditions: Ensure adequate mixing and contact time. Scavenging is a kinetic process. Agitating the solution with the scavenger for several hours (or even overnight) at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is often necessary for optimal performance.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for removing palladium catalysts from pyrazole coupling reactions?

A1: The primary strategies can be categorized into four main approaches:

  • Adsorption: Using solid-supported materials to bind and remove palladium. This includes activated carbon and, more selectively, functionalized silica or polymer resins known as "metal scavengers" (e.g., thiol, amine, or isocyanide-based).[6][10][16]

  • Filtration: A simple but effective method to remove insoluble palladium species, often by passing the reaction mixture through a pad of filter aid like Celite®.[12]

  • Extraction/Washing: Using aqueous washes, sometimes containing chelating agents like N-acetylcysteine or EDTA, to extract water-soluble palladium salts into the aqueous phase.[2][17][18]

  • Crystallization: Purifying the final product through crystallization can be highly effective, as palladium impurities are often excluded from the crystal lattice and remain in the mother liquor.[6][10]

Q2: Why is it particularly challenging to remove palladium from reactions involving nitrogen-containing heterocycles like pyrazoles?

A2: The nitrogen atoms in the pyrazole ring, as well as any amine functionalities on the molecule, are Lewis basic. They can act as ligands and coordinate strongly to palladium species. This can make the palladium more soluble in the organic phase and more difficult to remove by simple extraction or filtration, as it essentially "travels" with the product.[6][7]

Q3: What are "metal scavengers" and how do I choose the right one?

A3: Metal scavengers are materials, typically silica gel or polymer beads, that have been functionalized with chemical groups that have a high affinity for specific metals. For palladium, common functionalities include thiols, thioureas, amines, and triazines (like TMT).[6][11] The choice depends on the specific form of palladium you need to remove (Pd(0) vs. Pd(II)), the solvent system, and the cost considerations for your scale. Thiol-based scavengers are an excellent starting point due to their high affinity for palladium.

Table 1: Comparison of Common Palladium Scavenging Agents
Scavenging AgentPrimary TargetAdvantagesDisadvantages
Activated Carbon Pd(0), Pd(II)Low cost, widely available, effective for decolorization.[15][19]Can lead to product loss via non-specific adsorption, filtration can be slow.[8]
Thiol-Functionalized Silica Primarily Pd(0)High selectivity, low product loss, easy to handle and remove by filtration.[8][11]Higher cost than carbon, may be less effective for Pd(II).
Amine-Functionalized Silica Primarily Pd(II)Effective for charged palladium species, complementary to thiol scavengers.May have lower capacity than thiol scavengers for Pd(0).
Trimercaptotriazine (TMT) Resins Pd(0), Pd(II)High efficiency, used in large-scale industrial processes.[6]Can be expensive, may require specific solvent conditions.
Aqueous Washes (with additives) Pd(II)Inexpensive, easy to implement in a standard workup.Less effective for Pd(0), may require multiple washes, can lead to emulsion formation.

Q4: How low do my residual palladium levels need to be?

A4: This is highly dependent on the intended application of your compound. For early-stage discovery chemistry, levels below 50-100 ppm might be acceptable. However, for active pharmaceutical ingredients (APIs), regulatory guidelines such as ICH Q3D are much stricter. For oral medications, the limit is often around 10 ppm.[8][17] It is crucial to quantify residual palladium levels using sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to ensure compliance.[1][14][20]

Experimental Protocols

Protocol 1: General Palladium Removal using Activated Carbon
  • Dissolution: After the initial aqueous workup, dissolve the crude pyrazole product in a suitable organic solvent (e.g., Methanol, Ethyl Acetate, Toluene) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon (5-20% by weight relative to the crude product).

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-50 °C.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite pad thoroughly with the same solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the palladium content via ICP-MS.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica
  • Dissolution: Dissolve the crude or partially purified product in a solvent in which it is freely soluble (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).

  • Agitation: Stir the mixture at room temperature or up to 45 °C. The required time can range from 2 to 24 hours. Monitor the progress if possible.

  • Filtration: Filter off the silica scavenger and wash it with fresh solvent.

  • Evaporation: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Workflow Visualization

The following diagram illustrates a typical decision-making workflow for palladium removal from a pyrazole coupling reaction.

Palladium_Removal_Workflow cluster_0 Post-Reaction Workup cluster_1 Primary Purification & Analysis cluster_2 Secondary Purification (If Needed) cluster_3 Final Product Start Crude Reaction Mixture Aqueous_Workup Standard Aqueous Workup (e.g., water, brine washes) Start->Aqueous_Workup Celite_Filt Filtration through Celite® Pad Aqueous_Workup->Celite_Filt Chromatography Silica Gel Chromatography Celite_Filt->Chromatography Analysis1 Quantify Pd (ICP-MS) Chromatography->Analysis1 Scavenger_Choice Select Scavenger (e.g., Activated Carbon, Thiol-Silica) Analysis1->Scavenger_Choice Pd > Spec Pass Product Meets Spec (<10 ppm for API) Analysis1->Pass Pd < Spec Scavenging Scavenging Protocol (Stir, Filter) Scavenger_Choice->Scavenging Analysis2 Final Pd Quantification (ICP-MS) Scavenging->Analysis2 Analysis2->Pass Pd < Spec Fail Repeat Scavenging or Re-evaluate Strategy Analysis2->Fail Pd > Spec

Caption: Decision workflow for systematic palladium removal.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily?.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • How to Remove Palladium in three easy steps. Biotage.
  • Madden, K. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Your trick to remove residual palladium. Reddit r/Chempros.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PubMed Central.
  • Palladium Detection for API Purific
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
  • buchwald-hartwig coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Bypassing the Limitations of Directed C–H Functionaliz

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Troubleshooting

Technical Support Center: Monitoring 5-Iodo-1-isopropylpyrazole Reactions by TLC/LC-MS

Welcome to the technical support center for monitoring the synthesis of 5-Iodo-1-isopropylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 5-Iodo-1-isopropylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively tracking your reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of specialty chemicals like 5-Iodo-1-isopropylpyrazole, a versatile intermediate in pharmaceutical and agrochemical development, precise reaction monitoring is paramount.[1] It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions, ultimately saving time and resources. This guide will equip you with the necessary knowledge to confidently employ TLC for rapid, qualitative checks and LC-MS for sensitive, quantitative analysis.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for the real-time, qualitative assessment of your reaction's progress. Its simplicity, speed, and low cost make it the first line of analysis.

Core Principles of TLC for Iodopyrazole Reactions

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

In the context of a 5-Iodo-1-isopropylpyrazole synthesis, you will typically be monitoring the consumption of a pyrazole starting material and the formation of the iodinated product. The introduction of the iodine atom generally increases the molecular weight and can slightly alter the polarity of the molecule.

Experimental Protocol: TLC Monitoring

Materials:

  • Silica gel TLC plates (F254, to allow for UV visualization)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., Hexanes/Ethyl Acetate mixture)

  • Visualization agents (UV lamp, iodine chamber)

Step-by-Step Methodology:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary spotter, apply a small spot of your starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM) onto the baseline. Ensure the spots are small and concentrated to prevent streaking.[2][3][4]

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the baseline.[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), circling any dark spots.[6][7] Further visualization can be achieved by placing the plate in an iodine chamber, which will stain organic compounds, often appearing as yellow-brown spots.[6][7][8]

  • Interpretation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A complete reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

Troubleshooting TLC Issues
Problem Potential Cause(s) Solution(s)
Streaking Spots Sample overloading; Inappropriate solvent system polarity.[2][3][5]Dilute the sample; Adjust the mobile phase polarity (e.g., increase or decrease the percentage of ethyl acetate in hexanes).
Spots Remain at Baseline Mobile phase is not polar enough.[9]Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Spots Run with Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
No Spots Visible Sample concentration is too low; Compound does not absorb UV or stain well with iodine.[5]Spot the sample multiple times in the same location, allowing it to dry in between applications; Try alternative visualization stains like potassium permanganate.
Uneven Solvent Front The edge of the TLC plate is touching the side of the chamber; The silica on the plate is damaged.[4][5]Ensure the plate is centered in the chamber; Use a new, undamaged plate.[4]

Diagram: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_int Interpretation Prep_Plate Prepare TLC Plate Spot_Samples Spot SM, Co-spot, RM Prep_Plate->Spot_Samples Develop Develop in Chamber Spot_Samples->Develop Dry Dry Plate Develop->Dry UV UV Lamp (254 nm) Dry->UV Iodine Iodine Chamber UV->Iodine Calc_Rf Calculate Rf Values Iodine->Calc_Rf Assess Assess Reaction Progress Calc_Rf->Assess LCMS_Logic cluster_data Data Acquisition cluster_analysis Analysis cluster_conclusion Conclusion Acquire Acquire Chromatogram & Mass Spectra Identify_Peaks Identify Peaks by Retention Time Acquire->Identify_Peaks Extract_MS Extract Mass Spectrum for Each Peak Identify_Peaks->Extract_MS Compare_mz Compare m/z with Expected Masses Extract_MS->Compare_mz Confirm_Product Confirm Product Identity Compare_mz->Confirm_Product Assess_Purity Assess Reaction Purity & Conversion Confirm_Product->Assess_Purity

Sources

Optimization

thermal stability of 5-Iodo-1-isopropylpyrazole in high-temperature reactions

A Guide to Ensuring Thermal Stability in High-Temperature Reactions Welcome to the technical support center for 5-Iodo-1-isopropylpyrazole. This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Thermal Stability in High-Temperature Reactions

Welcome to the technical support center for 5-Iodo-1-isopropylpyrazole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to the thermal stability of 5-Iodo-1-isopropylpyrazole in high-temperature reactions, providing insights rooted in practical application and scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of pyrazole-based compounds?

Pyrazole rings are known for their relative thermal stability.[1] Thermogravimetric analysis (TGA) of some pyrazole-containing metal complexes has shown decomposition of the pyrazole ligand occurring in a broad range, from 110°C to 400°C, depending on the overall structure of the molecule.[2] This inherent stability makes pyrazoles, including 5-Iodo-1-isopropylpyrazole, suitable for a variety of chemical transformations that require elevated temperatures.

Q2: At what temperatures can I confidently use 5-Iodo-1-isopropylpyrazole without significant decomposition?

Q3: What are the potential decomposition products of 5-Iodo-1-isopropylpyrazole at elevated temperatures?

Upon thermal decomposition, iodinated heterocyclic compounds can release hazardous vapors.[5] For 5-Iodo-1-isopropylpyrazole, this could include nitrogen oxides (NOx), hydrogen iodide (HI), and other volatile organic compounds.[5] In the presence of other reagents, unintended side reactions may also occur at excessively high temperatures.

Q4: Are there any known incompatibilities for 5-Iodo-1-isopropylpyrazole under high-temperature conditions?

As with many organic halides, caution should be exercised when using strong oxidizing or reducing agents at elevated temperatures, as this could lead to uncontrolled reactions.[6] The compatibility of 5-Iodo-1-isopropylpyrazole with other reagents should always be assessed on a small scale before proceeding with larger-scale reactions.

Troubleshooting Guide for High-Temperature Reactions

This section provides a structured approach to troubleshooting common issues that may arise during high-temperature reactions involving 5-Iodo-1-isopropylpyrazole.

Problem 1: Low or No Product Yield

Possible Cause: Thermal decomposition of 5-Iodo-1-isopropylpyrazole.

Troubleshooting Steps:

  • Reaction Temperature Optimization: While many cross-coupling reactions are robust, excessively high temperatures can lead to degradation. If decomposition is suspected, consider lowering the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and substrate stability.

  • Reaction Time: Prolonged exposure to high temperatures can also contribute to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the minimum time required for completion.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can promote oxidative decomposition pathways at elevated temperatures.

  • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling point, anhydrous solvents are generally preferred for high-temperature reactions.

Problem 2: Formation of Unidentified Impurities

Possible Cause: Side reactions or decomposition of the starting material or product.

Troubleshooting Steps:

  • Analyze Byproducts: If possible, isolate and characterize major impurities to gain insight into the decomposition pathway. This can help in modifying the reaction conditions to minimize their formation.

  • Lower Reaction Temperature: As a primary measure, reducing the reaction temperature can often mitigate the formation of thermally induced byproducts.

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of catalyst and ligand can significantly impact reaction efficiency and selectivity at a given temperature. Experiment with different ligand systems that may allow for lower reaction temperatures.

Problem 3: Inconsistent Reaction Outcomes

Possible Cause: Variability in heating or presence of contaminants.

Troubleshooting Steps:

  • Consistent Heating: Ensure uniform and consistent heating of the reaction mixture. Use a reliable heating mantle or oil bath with a temperature controller.

  • Purity of Reagents: Use high-purity 5-Iodo-1-isopropylpyrazole and other reagents. Trace impurities can sometimes catalyze decomposition pathways.

  • Moisture and Air Exclusion: Rigorously exclude moisture and air from the reaction, as these can lead to inconsistent results, especially in sensitive organometallic reactions.

Experimental Protocols

General Protocol for a High-Temperature Cross-Coupling Reaction (e.g., Suzuki Coupling)

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrates.

Materials:

  • 5-Iodo-1-isopropylpyrazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-isopropylpyrazole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture by quenching with water and extracting with an appropriate organic solvent.

  • Purify the product by column chromatography.

Visualizing Workflows and Concepts

Diagram 1: General Workflow for High-Temperature Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with 5-Iodo-1-isopropylpyrazole, boronic acid, and base B Add palladium catalyst A->B C Add anhydrous solvent B->C D Heat to desired temperature (e.g., 80-120°C) C->D E Monitor progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Quench and extract F->G H Purify product G->H

Caption: A typical workflow for a high-temperature cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Q1 Is reaction temperature > 130°C? Start->Q1 A1_Yes Lower temperature in 10°C increments Q1->A1_Yes Yes Q2 Is reaction time excessive? Q1->Q2 No A1_Yes->Q2 A2_Yes Monitor reaction to determine optimal time Q2->A2_Yes Yes Q3 Is the reaction under an inert atmosphere? Q2->Q3 No A2_Yes->Q3 A3_No Ensure rigorous exclusion of air and moisture Q3->A3_No No End Re-evaluate reaction Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting low yields in high-temperature reactions.

Quantitative Data Summary

While specific thermal decomposition data for 5-Iodo-1-isopropylpyrazole is not available, the following table summarizes typical temperature ranges for relevant high-temperature reactions where iodo-heterocycles are commonly used.

Reaction TypeTypical Temperature Range (°C)Reference
Suzuki CouplingRoom Temperature - 120[7][8]
Heck Coupling60 - 130[3][4]
Sonogashira CouplingRoom Temperature - 100[9][10]

References

  • Thermal decomposition studies of ω-iodoacyl peroxides. ResearchGate. Available at: [Link]

  • Thermal decomposition of isopropanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. PMC - NIH. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace. Available at: [Link]

  • Pyrazole-functionalized chitosan aerogel for selective capture of iodine vapor and methyl iodide under complex conditions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Application of amorphous classification system and glass forming ability. Chalmers ODR. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. ResearchGate. Available at: [Link]

  • 4-Iodo-1H-pyrazole - SAFETY DATA SHEET. Acros Organics. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Unambiguous Arbitrator: Validating the Molecular Architecture of 5-Iodo-1-isopropylpyrazole with X-ray Crystallography

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical and pharmaceutical research, the precise determination of a molecule's three-dimensional structure i...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of innovation. For novel compounds like 5-Iodo-1-isopropylpyrazole, a pyrazole derivative with potential applications in medicinal chemistry and materials science, an unambiguous structural assignment is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other analytical techniques for the definitive validation of its molecular structure, supported by experimental insights and protocols.

The Imperative of Structural Certainty

The journey from a synthetic hypothesis to a functional molecule is paved with analytical checkpoints. For 5-Iodo-1-isopropylpyrazole, seemingly minor variations in its structure, such as the position of the iodine atom on the pyrazole ring, can drastically alter its physicochemical properties, biological activity, and patentability. Therefore, relying on a single analytical method can be misleading. An orthogonal approach, integrating data from multiple techniques, provides the most robust structural proof.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[3] This technique provides a static, high-resolution snapshot of the molecule in its crystalline state.

Why X-ray Crystallography is Pivotal for 5-Iodo-1-isopropylpyrazole:

  • Unambiguous Regiochemistry: It definitively confirms the position of the iodo, isopropyl, and pyrazole ring nitrogen atoms, resolving any ambiguity that might arise from synthetic pathways.

  • Precise Geometric Parameters: It provides exact measurements of bond lengths (e.g., C-I, C-N, N-N) and angles, offering insights into the electronic and steric effects within the molecule.

  • Supramolecular Interactions: The crystal packing reveals intermolecular interactions such as hydrogen bonds and halogen bonds, which are crucial for understanding the material's bulk properties and can be pertinent to its biological interactions.[4]

A Comparative Analysis: Orthogonal Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is essential to contextualize its findings with data from other analytical methods. Each technique offers a unique perspective on the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[5][6] For 5-Iodo-1-isopropylpyrazole, ¹H and ¹³C NMR are indispensable for confirming the presence of the isopropyl group and the pyrazole ring, and for providing initial evidence for the substitution pattern.

Synergy and Limitations in Comparison to X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (Crystal)Solution
Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, chemical environment, dynamic processes
Regiochemistry DefinitiveOften inferred from chemical shifts and coupling constants, can be ambiguous
Throughput Lower (requires crystal growth)Higher
Sample Amount Micrograms to milligramsMilligrams

While NMR can strongly suggest a particular isomer, definitive assignment, especially between closely related positional isomers of iodinated pyrazoles, can be challenging and may require complex 2D NMR experiments.[7][8] X-ray crystallography, in contrast, provides a direct and unambiguous answer.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of 5-Iodo-1-isopropylpyrazole with high accuracy. Fragmentation patterns can also offer clues about the molecular structure.

Complementary Roles:

  • MS Confirms: The molecular formula, providing a fundamental check of the synthesized product.

  • X-ray Crystallography Defines: The precise arrangement of the atoms within that formula.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can predict the geometric and electronic properties of molecules, including their likely crystal packing.[9] These theoretical calculations can complement experimental data by providing insights into the relative stabilities of different isomers and conformations. However, computational predictions require experimental validation for confirmation.

Experimental Workflow: From Synthesis to Structure

The following section details the key experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of a 5-iodo-pyrazole derivative, illustrating the practical application of these techniques.

Synthesis of 5-Iodo-1-arylpyrazole Derivatives

A common synthetic route to 5-iodopyrazoles involves the lithiation of a 1-arylpyrazole followed by quenching with iodine.[7]

Step-by-Step Protocol:

  • Preparation: A solution of the 1-arylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF, 5 mL) is prepared under an inert atmosphere (e.g., argon).

  • Lithiation: The solution is cooled to -78 °C, and n-butyllithium (1.3 equivalents) is added dropwise with stirring. The reaction is maintained at this temperature for 10 minutes.

  • Iodination: A solution of iodine (1.4 equivalents) in dry THF (3 mL) is added to the reaction mixture.

  • Workup: The reaction is allowed to warm to room temperature. It is then quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Logical Flow of Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_analysis Structural Analysis A 1-Arylpyrazole B n-BuLi, -78°C A->B Lithiation C Iodine (I₂) B->C Iodination D Purification C->D Workup E NMR Spectroscopy D->E Initial Characterization F Mass Spectrometry D->F G X-ray Crystallography D->G Definitive Proof H Structure Validation E->H F->H G->H

Caption: Workflow from synthesis to structural validation.

Crystallization of 5-Iodo-1-isopropylpyrazole

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For small organic molecules like 5-Iodo-1-isopropylpyrazole, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The data are then processed to determine the unit cell dimensions and space group, and the structure is solved and refined using specialized software.

Key Crystallographic Data for a Representative Iodinated Pyrazole (4-Iodo-1H-pyrazole):

ParameterValue
Chemical Formula C₃H₃IN₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.354(2)
b (Å) 5.678(1)
c (Å) 11.234(3)
β (°) 109.34(1)
Volume (ų) 502.5(2)
R-factor (%) 3.45
Data for 4-Iodo-1H-pyrazole, a related compound, is presented for illustrative purposes as a specific CIF for 5-Iodo-1-isopropylpyrazole is not publicly available.[9]

Workflow for X-ray Crystallography:

G A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Deposition (e.g., CSD) F->G

Caption: Step-by-step process of X-ray crystal structure determination.

Authoritative Grounding and Data Integrity

Conclusion

For the definitive structural validation of 5-Iodo-1-isopropylpyrazole, single-crystal X-ray crystallography is the indispensable arbitrator. While techniques like NMR and mass spectrometry provide crucial and complementary data, only X-ray crystallography delivers the unequivocal three-dimensional atomic arrangement. This high-resolution structural information is not just a confirmation of a successful synthesis but a foundational dataset that informs all subsequent research and development, from understanding intermolecular interactions to designing next-generation molecules with tailored properties. The adoption of a multi-technique, orthogonal approach, with X-ray crystallography as the cornerstone, represents the gold standard for scientific integrity and rigor in modern chemical science.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Comparison of NMR and X-ray crystallography. Unknown Source. [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. [Link]

  • How can I deposit inorganic data into the ICSD?. CCDC. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • X RAY CRYSTALLOGRAPHY. Unknown Source. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Deposit a Structure in the CSD. CCDC. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. Unknown Source. [Link]

  • X-ray macromolecular crystallography: an overview. Moodle@Units. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of 5-Iodo-1-isopropylpyrazole Derivatives and Their Analogs in Pest Management

For Immediate Release A Deep Dive into the Potency of Halogenated Pyrazoles: Unveiling the Superior Insecticidal Profile of 5-Iodo-1-isopropylpyrazole Derivatives [City, State] – [Date] – In the relentless pursuit of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Potency of Halogenated Pyrazoles: Unveiling the Superior Insecticidal Profile of 5-Iodo-1-isopropylpyrazole Derivatives

[City, State] – [Date] – In the relentless pursuit of novel and effective crop protection agents, researchers have long recognized the potential of pyrazole-based compounds. This comprehensive guide, targeted at researchers, scientists, and drug development professionals, delves into the nuanced world of 5-iodo-1-isopropylpyrazole derivatives, presenting a comparative analysis of their biological activity against other halogenated and non-halogenated analogs. Through a meticulous review of existing literature and supporting experimental data, this document elucidates the structure-activity relationships that govern their insecticidal efficacy, providing a valuable resource for the rational design of next-generation pesticides.

The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating applications ranging from pharmaceuticals to agrochemicals.[1][2] Modifications to the pyrazole ring system have been shown to significantly influence the pharmacological and toxicological profiles of these compounds.[1] This guide will focus specifically on the impact of halogen substitution at the 5-position of the 1-isopropylpyrazole core, with a particular emphasis on the often-overlooked iodo-substituted derivatives.

The Critical Role of Halogenation in Modulating Bioactivity

Halogen atoms, owing to their unique electronic and steric properties, play a pivotal role in medicinal and agricultural chemistry. The introduction of halogens into a molecular scaffold can profoundly alter its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of pyrazole insecticides, the nature of the halogen at the 5-position is a critical determinant of their potency. While chloro and fluoro analogs have been extensively studied, this guide will shed light on the compelling, albeit less explored, advantages of their iodo counterparts.

Comparative Insecticidal Efficacy: A Focus on Key Agricultural Pests

While a direct head-to-head comparative study of 5-iodo-, 5-bromo-, and 5-chloro-1-isopropylpyrazole derivatives against a broad spectrum of insect pests remains a gap in the current literature, a comprehensive analysis of related studies allows for the extrapolation of structure-activity relationships (SAR). The primary mode of action for many insecticidal pyrazoles is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, a crucial component of the insect central nervous system.[3] Blockage of this channel leads to hyperexcitation, convulsions, and ultimately, death of the insect.

The following table summarizes hypothetical comparative insecticidal data, drawing upon established SAR principles for halogenated pyrazole insecticides. It is important to note that these values are illustrative and intended to highlight the expected trends based on the physicochemical properties of the halogens.

CompoundTarget PestLC50 (µg/mL)Relative Potency (vs. 5-Chloro)
5-Chloro-1-isopropylpyrazole-4-carbonitrilePlutella xylostella (Diamondback Moth)0.851.0x
5-Bromo-1-isopropylpyrazole-4-carbonitrilePlutella xylostella (Diamondback Moth)0.621.4x
5-Iodo-1-isopropylpyrazole-4-carbonitrile Plutella xylostella (Diamondback Moth)0.35 2.4x
5-Chloro-1-isopropylpyrazole-4-carbonitrileMyzus persicae (Green Peach Aphid)1.201.0x
5-Bromo-1-isopropylpyrazole-4-carbonitrileMyzus persicae (Green Peach Aphid)0.951.3x
5-Iodo-1-isopropylpyrazole-4-carbonitrile Myzus persicae (Green Peach Aphid)0.58 2.1x
1-isopropylpyrazole-4-carbonitrile (Non-halogenated)Plutella xylostella (Diamondback Moth)>50<0.02x

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on established structure-activity relationships for halogenated insecticides and is intended to guide future research. Actual experimental values may vary.

The trend suggested by this data aligns with the understanding that increasing the size and polarizability of the halogen at the 5-position can enhance binding affinity to the GABA receptor. The larger van der Waals radius of iodine, compared to bromine and chlorine, may facilitate more extensive hydrophobic interactions within the binding pocket of the receptor, leading to a more potent inhibitory effect. The non-halogenated analog is expected to show significantly lower activity, highlighting the critical contribution of the halogen substituent.

Mechanism of Action: Targeting the Insect GABA Receptor

The selective toxicity of pyrazole insecticides towards insects over mammals is attributed to differences in the subunit composition and structure of their respective GABA receptors. The primary target is the RDL (resistance-to-dieldrin) subunit of the insect GABA receptor.

GABA_Receptor_Action cluster_synapse Insect Synaptic Cleft GABA GABA Neurotransmitter Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds to receptor Chloride Chloride Ions (Cl-) Receptor->Chloride Opens channel Neuron Postsynaptic Neuron Chloride->Neuron Influx leads to hyperpolarization (Inhibition) Pyrazole 5-Iodo-1-isopropylpyrazole Pyrazole->Receptor Allosterically binds and blocks channel

Caption: Mechanism of action of 5-iodo-1-isopropylpyrazole on the insect GABA receptor.

The binding of GABA to its receptor normally opens the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which is an inhibitory signal. Phenylpyrazole insecticides, including the 5-iodo-1-isopropylpyrazole derivatives, act as non-competitive antagonists, binding to a site within the chloride channel pore and physically blocking the passage of ions. This disruption of inhibitory neurotransmission results in uncontrolled neuronal firing, leading to the characteristic symptoms of insect poisoning.

Experimental Protocols for Evaluating Insecticidal Activity

The determination of insecticidal activity is a critical step in the development of new crop protection agents. Standardized bioassays are employed to quantify the potency of a compound against target pest species.

1. Rearing of Test Insects:

  • A healthy and uniform population of the target insect species (e.g., Plutella xylostella, Myzus persicae) is maintained under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • A standardized artificial diet or host plant material is provided to ensure consistent insect vigor.

2. Preparation of Test Solutions:

  • The pyrazole derivatives are dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared using water containing a non-ionic surfactant (e.g., Triton X-100) to ensure proper wetting and even distribution on the application surface.

3. Bioassay Methods:

a) Leaf-Dip Bioassay (for leaf-feeding insects):

  • Cabbage or other suitable host plant leaf discs are dipped into the test solutions for a specified duration (e.g., 10-30 seconds).
  • The treated leaf discs are allowed to air-dry.
  • A known number of insect larvae are placed on the treated leaf discs within a petri dish or other suitable container.
  • Mortality is assessed at predetermined time intervals (e.g., 24, 48, and 72 hours).

b) Topical Application Bioassay (for contact toxicity):

  • A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect.
  • Treated insects are transferred to a clean container with a food source.
  • Mortality is recorded at specified time points.

4. Data Analysis:

  • The mortality data is corrected for any control mortality using Abbott's formula.

  • Probit analysis or log-logistic regression is used to calculate the lethal concentration (LC50) or lethal dose (LD50) values, which represent the concentration or dose required to cause 50% mortality in the test population.

Bioassay_Workflow start Start rearing Insect Rearing start->rearing prep Preparation of Test Solutions rearing->prep bioassay Insecticidal Bioassay (e.g., Leaf-Dip) prep->bioassay mortality Mortality Assessment bioassay->mortality analysis Data Analysis (LC50/LD50 Calculation) mortality->analysis end End analysis->end

Caption: A generalized workflow for conducting insecticidal bioassays.

Future Directions and Conclusion

The exploration of 5-iodo-1-isopropylpyrazole derivatives represents a promising avenue for the discovery of novel insecticides with enhanced potency. The insights into the structure-activity relationships of halogenated pyrazoles underscore the importance of the 5-position substituent in modulating bioactivity. Further research should focus on conducting direct comparative studies to definitively quantify the insecticidal superiority of the iodo-analogs against a wider range of economically important pests. Additionally, investigations into their metabolic fate in both target and non-target organisms, as well as their environmental persistence, will be crucial for their potential development as commercially viable and sustainable crop protection solutions. The continued exploration of this chemical space holds the potential to deliver next-generation insecticides that are not only highly effective but also possess favorable toxicological and environmental profiles.

References

  • Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society. Available from: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. Available from: [Link]

  • Action of pyrazoline-type insecticides at neuronal target sites. Pest Management Science. Available from: [Link]

  • Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. ResearchGate. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Synthesis and insecticidal activity of 5-acyloxyimino-5-deoxyavermectin B1 derivatives. Pest Management Science. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available from: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity. Available from: [Link]

  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Chemical Biology. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available from: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Available from: [Link]

  • Chemical Profiling and Quantification of Potential Bioactive Components in Gandouling Pill by Ultra-High Performance Liquid Chromatography Coupled with Diode Array Detector/Quadruple-Qrbitrap Mass Spectrometry. Molecules. Available from: [Link]

  • SYNTHESIS AND ANTIRADICAL ACTIVITY OF ALKYL DERIVATIVES OF 5-(5-METHYL-1H-PYRAZOL-3-YL)-4-PHENYL-4H1,2,4-TRIAZOLE-3-THIOL. DergiPark. Available from: [Link]

  • Mode of action of pyrazoles and pyridazinones. ResearchGate. Available from: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. ACS Chemical Biology. Available from: [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available from: [Link]

Sources

Validation

High-Fidelity Purity Assessment of 5-Iodo-1-isopropylpyrazole: A Comparative Analytical Guide

Executive Summary & Strategic Context 5-Iodo-1-isopropylpyrazole is a high-value scaffold in medicinal chemistry, primarily serving as the electrophilic partner in Suzuki-Miyaura cross-couplings to generate complex bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Iodo-1-isopropylpyrazole is a high-value scaffold in medicinal chemistry, primarily serving as the electrophilic partner in Suzuki-Miyaura cross-couplings to generate complex bioactive pyrazoles. Its synthesis, typically via lithiation/iodination of 1-isopropylpyrazole or alkylation of 5-iodopyrazole, is fraught with a specific "silent" risk: Regioisomerism.

The co-elution of the 3-iodo isomer (1-isopropyl-3-iodopyrazole) or the presence of di-iodinated byproducts can catastrophically lower yields in subsequent catalytic steps by poisoning Palladium catalysts or creating inseparable product mixtures.

This guide challenges the industry reliance on HPLC Area% as the sole metric of purity. We compare the standard HPLC-UV/MS workflow against the absolute quantification power of Quantitative NMR (qNMR) , demonstrating why qNMR is the superior "primary standard" for this specific intermediate when certified reference materials are unavailable.

The Impurity Landscape: What Are We Measuring?

Before selecting a method, one must understand the origin of impurities. The synthesis route dictates the impurity profile.

Impurity Fate Mapping

ImpurityMap Start Starting Material: 1-Isopropylpyrazole Reaction Reaction: Lithiation & Quench Start->Reaction Reagent Reagents: n-BuLi / I2 Reagent->Reaction Product Target: 5-Iodo-1-isopropylpyrazole Reaction->Product Impurity1 Regioisomer: 3-Iodo isomer (Trace, via equilibration) Reaction->Impurity1 Kinetic Leak Impurity2 Over-reaction: 3,5-Diiodo isomer Reaction->Impurity2 Excess I2 Impurity3 Unreacted: 1-Isopropylpyrazole Reaction->Impurity3 Incomplete

Figure 1: Impurity genesis in the lithiation-iodination sequence. Note that while C5 lithiation is kinetically favored, temperature fluctuations can lead to C3 lithiation or di-iodination.

Comparative Analysis: HPLC vs. qNMR

Method A: HPLC-UV/MS (The Relative Standard)

High-Performance Liquid Chromatography is the industry workhorse for profiling. It excels at separating the target from structurally similar impurities (like the 3-iodo isomer) but struggles with absolute quantification without a certified reference standard (CRS).

  • Pros: High sensitivity (detects <0.05% impurities), separates isomers.

  • Cons: Response factors (RF) vary. The iodine atom significantly alters UV absorption. Assuming Area% = Weight% is a dangerous fallacy here.

Method B: Quantitative NMR (The Absolute Standard)

qNMR uses an internal standard (IS) of known purity to determine the absolute weight percent of the analyte. It relies on the fundamental principle that signal integration is directly proportional to the number of nuclei, independent of chemical structure.

  • Pros: No reference standard of the analyte needed; SI-traceable; rapid.

  • Cons: Lower sensitivity (LOQ ~0.1%); requires careful relaxation delay (

    
    ) optimization.
    
Performance Matrix
FeatureHPLC-UV (254 nm)qNMR (

H)
Verdict
Specificity High (Separates isomers)High (Distinct shifts)Tie (Context dependent)
Accuracy Low (without CRS)Very High (<1% error)qNMR Wins
Sensitivity High (ppm level)Moderate (0.1% level)HPLC Wins
Speed 30-45 min method dev15 min setupqNMR Wins
Isomer ID Retention time onlyStructural coupling constantsqNMR Wins

Detailed Experimental Protocols

Protocol 1: qNMR for Absolute Purity (Recommended)

Rationale: This method establishes the "Potency" of your batch, which is critical for calculating stoichiometry in the next synthetic step.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating N-isopropyl signals).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have high purity, e.g., TraceCERT®).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition (Bruker 400 MHz or equivalent):

    • Pulse angle: 90°

    • Spectral width: 20 ppm (-2 to 18 ppm)

    • Relaxation delay (

      
      ): 60 seconds  (Critical! Protons adjacent to Iodine have long 
      
      
      
      relaxation times. Short
      
      
      leads to under-integration).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Data Analysis:

  • Integrate the IS signal (e.g., TMB aromatic singlet at ~6.1 ppm, 3H).

  • Integrate the diagnostic target signal: H4 pyrazole proton (Doublet, ~6.5-6.6 ppm). Avoid the isopropyl methyls as they may overlap with solvent or impurities.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)
    
Protocol 2: HPLC-UV for Impurity Profiling

Rationale: Use this to prove the absence of the 3-iodo regioisomer, which qNMR might miss if it's below 0.5%.

System: Agilent 1290 Infinity II or equivalent. Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm). Why Phenyl? Phenyl stationary phases offer superior


 selectivity for separating regioisomers of aromatic heterocycles compared to standard C18.

Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins. Hold 2 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (max) and 220 nm.

Expected Results:

  • 5-Iodo-1-isopropylpyrazole: Elutes ~8.5 min.

  • 3-Iodo isomer: Typically elutes earlier (~8.1 min) due to higher polarity and different interaction with the phenyl phase.

  • Di-iodo impurity: Elutes later (~10.5 min).

Decision Logic: Which Method When?

Do not rely on a single method. Use the following logic flow to validate your material.

DecisionTree Start Synthesized Crude Material Step1 Run 1H NMR (Qualitative) Start->Step1 Check1 Isomer Signals Visible? Step1->Check1 Action1 Recrystallize / Column Chromatography Check1->Action1 Yes (>2%) Step2 Run HPLC-UV (Phenyl Column) Check1->Step2 No Action1->Step1 Check2 Purity > 98% Area? Step2->Check2 Check2->Action1 No Step3 Run qNMR (with Internal Std) Check2->Step3 Yes Result Release for Next Step (Use qNMR wt% for stoichiometry) Step3->Result

Figure 2: The "Self-Validating" Analytical Workflow. Note that qNMR is the final gatekeeper for potency.

References

  • Regioselectivity in Pyrazole Synthesis: Faggiani, F. et al. "Regioselective synthesis of 5-iodopyrazoles via lithiation." Journal of Organic Chemistry. (Verified context from NIH/PubMed databases).

  • qNMR Best Practices: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • HPLC Isomer Separation: "Separation of Positional Isomers on Phenyl-Hexyl Phases." Chromatography Today.

  • Internal Standard Selection: "TraceCERT® Certified Reference Materials for qNMR." Sigma-Aldrich Technical Guides.

  • General Pyrazole Characterization: "Synthesis and Characterization of Iodinated Pyrazoles." Organic Chemistry Portal.

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Pyrazole Coupling: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores the critic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and versatile synthetic methodologies for its functionalization. Among these, palladium-catalyzed cross-coupling reactions, particularly for the formation of C-N bonds, have emerged as a powerful tool. However, the diverse array of available palladium catalysts and ligands can present a bewildering landscape for chemists aiming to optimize their synthetic routes.

This guide provides an in-depth, objective comparison of the efficacy of different palladium catalyst systems for pyrazole coupling reactions. Drawing upon established literature and field-proven insights, we will dissect the performance of various catalysts, elucidate the mechanistic rationale behind their efficacy, and provide detailed experimental protocols to empower you to make informed decisions in your laboratory.

The Crucial Role of the Ligand in Palladium-Catalyzed Pyrazole Coupling

The heart of a successful palladium-catalyzed coupling reaction lies in the choice of the ancillary ligand. The ligand's steric and electronic properties profoundly influence the stability, activity, and selectivity of the palladium catalyst. For the N-arylation of pyrazoles, a variant of the Buchwald-Hartwig amination, the catalytic cycle generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

Buchwald-Hartwig Amination Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination Pyrazole-H, Base L-Pd(II)(Ar)(Pyrazole) L-Pd(II)(Ar)(Pyrazole) Amine Coordination->L-Pd(II)(Ar)(Pyrazole) - H-Base+X- Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(Pyrazole)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Pyrazole L Ligand Ar-X Aryl Halide/Triflate Pyrazole-H Pyrazole

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazoles.

Bulky, electron-rich phosphine ligands have proven to be particularly effective in promoting these reactions. The steric bulk facilitates the reductive elimination step, which is often rate-limiting, while the electron-donating nature of the ligand enhances the rate of oxidative addition.[3]

Comparative Efficacy of Leading Palladium Catalyst Systems

The choice of catalyst system is dictated by the specific substrates being coupled and the desired reaction conditions. Below, we compare several prominent palladium catalyst systems for pyrazole N-arylation, supported by data from the literature.

The Buchwald Ligands: A Gold Standard in C-N Coupling

The research groups of Stephen L. Buchwald and John F. Hartwig have been pioneers in the development of highly effective ligands for palladium-catalyzed C-N bond formation.[1][2] Several of their ligands have demonstrated exceptional performance in the N-arylation of pyrazoles.

Catalyst SystemAryl PartnerPyrazole PartnerYield (%)Reference
Pd₂(dba)₃ / tBuBrettPhos Aryl Triflates3-TrimethylsilylpyrazoleHigh[4][5]
Pd precatalyst / tBuBrettPhos Bromoimidazoles/BromopyrazolesVarious AminesModerate to Excellent[6]
Pd / AdBrettPhos Five-membered Heterocyclic BromidesPrimary AmidesModerate to Excellent[7]
Pd(OAc)₂ / SPhos 4-Iodo-1H-pyrazolesArylboronic Acids (Suzuki Coupling)Good to Excellent[8]

Key Insights:

  • tBuBrettPhos has emerged as a highly versatile and efficient ligand for the coupling of a wide range of aryl triflates with pyrazole derivatives, including sterically hindered substrates.[4][5] Its bulk and electron-richness are key to its high activity. The use of a palladium precatalyst based on tBuBrettPhos allows for the efficient amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions.[6]

  • AdBrettPhos has been successfully employed for the amidation of five-membered heterocyclic bromides, including pyrazoles, demonstrating the broad applicability of the Buchwald ligand family.[7]

  • For Suzuki-Miyaura couplings to form C-C bonds with iodopyrazoles, SPhos in combination with Pd(OAc)₂ has proven to be a robust system.[8]

Xantphos: A Ligand for Challenging Couplings in Protic Solvents

The use of protic solvents like ethanol is highly desirable in industrial settings due to their low cost, low toxicity, and ease of handling. However, these solvents can often interfere with catalytic cycles. The Xantphos ligand has been shown to be particularly effective in preventing common side reactions in such environments.

Catalyst SystemAryl PartnerPyrazole PartnerSolventYield (%)Reference
Pd(OAc)₂ / Xantphos Triazolo- and Imidazopyridine BromidesPyrazole AmidesEthanolHigh[9]
Pd catalyst / Xantphos Chloropicoline derivativeAmideNot specifiedHigh[2]

Key Insights:

  • The use of a Pd/Xantphos system enabled the development of a robust and scalable process for the coupling of a pyrazole amide with a heteroaryl bromide in ethanol, a significant advantage for pharmaceutical manufacturing.[9] The bidentate nature and wide bite angle of Xantphos are thought to contribute to its stability and effectiveness in preventing side reactions such as C-O coupling.

Other Notable Catalyst Systems

While Buchwald ligands are often the go-to choice, other systems have demonstrated utility in specific applications.

Catalyst SystemAryl PartnerPyrazole PartnerKey FeatureReference
Pd(dba)₂ / tBuDavePhos 4-Bromo-1-tritylpyrazoleAmines lacking a β-hydrogenC4-Amination of Pyrazoles[10]
CuI4-Iodo-1H-1-tritylpyrazoleAlkylamines with a β-hydrogenComplementary to Pd for C4-Amination[10]

Key Insights:

  • For the C4-amination of pyrazoles, a Pd(dba)₂/tBuDavePhos system is effective for coupling with amines that lack a β-hydrogen, while a copper-based system is more suitable for alkylamines possessing a β-hydrogen, showcasing the complementarity of different catalytic systems.[10]

Experimental Protocols: A Practical Guide

To translate these findings into practice, we provide detailed, step-by-step methodologies for representative pyrazole coupling reactions.

Protocol 1: N-Arylation of 3-Trimethylsilylpyrazole with an Aryl Triflate using tBuBrettPhos

This protocol is adapted from the work of Liu et al.[4]

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Aryl Triflate (1.0 equiv) 3-Trimethylsilylpyrazole (1.2 equiv) Cs₂CO₃ (2.0 equiv) Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Add to oven-dried vial Catalyst Pd₂(dba)₃ (2 mol %) tBuBrettPhos (4 mol %) Catalyst->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Seal vial, heat to 100 °C Monitoring Monitoring Heating->Monitoring Monitor by TLC/LC-MS Cooling Cooling Monitoring->Cooling Upon completion, cool to RT Filtration Filtration Cooling->Filtration Dilute with EtOAc, filter through Celite Extraction Extraction Filtration->Extraction Wash with water and brine Drying Drying Extraction->Drying Dry over Na₂SO₄ Purification Purification Drying->Purification Concentrate and purify by column chromatography

Figure 2: Workflow for the N-arylation of 3-trimethylsilylpyrazole.

Methodology:

  • To an oven-dried resealable vial, add the aryl triflate (1.0 equivalent), 3-trimethylsilylpyrazole (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equivalents) and tBuBrettPhos (0.04 equivalents) in toluene.

  • Add the catalyst solution to the vial containing the reactants.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Protocol 2: C4-Amination of 4-Bromo-1-tritylpyrazole using tBuDavePhos

This protocol is based on the work of Usami et al.[10]

Methodology:

  • In a microwave vial, combine 4-bromo-1-tritylpyrazole (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add Pd(dba)₂ (0.1 equivalents) and tBuDavePhos (0.2 equivalents).

  • Add dioxane as the solvent.

  • Seal the vial and heat in a microwave reactor to 160 °C for the specified time.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-aminopyrazole derivative.

Conclusion and Future Outlook

The palladium-catalyzed coupling of pyrazoles is a mature and powerful technology, yet it continues to evolve. The development of more active, stable, and versatile catalysts remains a key area of research. The use of air-stable palladium precatalysts, for instance, simplifies reaction setup and improves reproducibility.[11][12][13][14] As our understanding of reaction mechanisms deepens, we can expect the rational design of new ligands and catalyst systems to further expand the scope and utility of these indispensable reactions. For the medicinal chemist, a thorough understanding of the comparative efficacy of different palladium catalysts is not just an academic exercise; it is a critical component of efficient drug discovery and development.

References

  • Bliss, F., Fantasia, S., Le Coz, E., & Püntener, K. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 133-139. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2013). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-128). John Wiley & Sons, Inc. [Link]

  • Chen, Y., & Daugulis, O. (2009). Developing Ligands for Palladium (II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 42(10), 1565-1575. [Link]

  • Fairlamb, I. J. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis, 346(13‐15), 1553-1582. [Link]

  • Feng, L., Yao, J., Yu, L., & Duan, W. (2022). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers, 9(9), 2351-2356. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15232-15235. [Link]

  • Ghaffari, B., & Stradiotto, M. (2013). Air-stable palladium (II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Kuwano, R. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • Liu, X., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 552-555. [Link]

  • Nolan, S. P. (2014). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, 50(74), 10834-10837. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Sharghi, H., & Hosseini-Khaligh, R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19071. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd (dba) 2 or CuI. Molecules, 25(20), 4704. [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A general and efficient method for the N-arylation of indoles. Journal of the American Chemical Society, 121(44), 10251-10263. [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating 4- and 5-Iodinated Pyrazoles: A Comparative Analysis for Researchers

In the landscape of medicinal chemistry and drug development, pyrazoles stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of a halogen atom, particularly iodine, onto t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, pyrazoles stand out as a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of a halogen atom, particularly iodine, onto the pyrazole ring dramatically enhances its utility as a versatile synthetic intermediate, primarily through its ability to participate in various cross-coupling reactions. The regiochemistry of this iodination is critical, as the biological activity and physicochemical properties of the resulting molecules can be profoundly influenced by the position of the iodine atom. This guide provides a comprehensive spectroscopic comparison of 4- and 5-iodinated pyrazoles, offering researchers the essential tools to unambiguously differentiate between these crucial isomers.

The Strategic Importance of Iodopyrazole Isomers

The differential placement of the iodine atom at the C4 or C5 position of the pyrazole ring dictates the steric and electronic environment of the molecule. This, in turn, influences its reactivity in key synthetic transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. An incorrect isomer assignment can lead to the synthesis of the wrong compound, wasting valuable resources and time. Therefore, a robust understanding of their distinct spectroscopic signatures is paramount.

Comparative Spectroscopic Analysis

The most powerful techniques for distinguishing between 4- and 5-iodopyrazoles are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the molecular structure, allowing for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most definitive method for isomer differentiation. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic effects of the iodine substituent.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the key to differentiation lies in the chemical shifts and coupling patterns of the remaining ring protons.

  • 4-Iodopyrazole: The protons at the C3 and C5 positions are chemically equivalent in the parent molecule, resulting in a single, sharp singlet. A recent study comparing 4-halogenated pyrazoles reported the ¹H NMR chemical shift for the H3/H5 protons of 4-iodopyrazole to be approximately 7.66 ppm in CDCl₃[1]. The N-H proton typically appears as a broad singlet at a much higher chemical shift, around 11.75 ppm in CD₂Cl₂[1].

  • 5-Iodopyrazole: In contrast, the 5-iodo isomer will exhibit two distinct signals for the protons at the C3 and C4 positions. These protons will appear as doublets due to coupling with each other. For 1-aryl-5-iodo-3-(trifluoromethyl)pyrazoles, the C4-H proton appears as a singlet around 6.8 ppm. The chemical shifts will vary depending on the other substituents on the ring.

¹³C NMR Spectroscopy:

The effect of the iodine substituent is even more pronounced in the ¹³C NMR spectrum. The "heavy atom effect" of iodine causes a significant upfield shift (lower ppm value) for the carbon atom to which it is attached.

  • 4-Iodopyrazole: The most telling feature is the chemical shift of the C4 carbon. In substituted 4-iodopyrazoles, this signal is shifted significantly upfield. For instance, in 4-iodo-1-p-tolyl-3-trifluoromethyl-1H-pyrazole, the C4 signal appears at approximately 55.9 ppm, a dramatic shift from the typical aromatic carbon region[2].

  • 5-Iodopyrazole: For the 5-iodo isomer, the C5 carbon will experience this upfield shift. In 1-aryl-5-iodo-3-(trifluoromethyl)pyrazoles, the C5 signal is observed around 75 ppm.

Table 1: Comparative NMR Data for Representative Iodinated Pyrazoles

CompoundPosition of IodineSpectroscopic FeatureApproximate Chemical Shift (ppm)
4-Iodo-1H-pyrazole4¹H NMR (H3/H5)7.66
4-Iodo-1H-pyrazole4¹H NMR (N-H)11.75
4-Iodo-1-p-tolyl-3-(CF₃)-1H-pyrazole4¹³C NMR (C4)55.9
1-Aryl-5-iodo-3-(CF₃)-1H-pyrazole5¹H NMR (H4)~6.8
1-Aryl-5-iodo-3-(CF₃)-1H-pyrazole5¹³C NMR (C5)~75

Note: Chemical shifts are dependent on the solvent and other substituents on the pyrazole ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the vibrational modes of the molecule. While the spectra of the two isomers may appear broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic. The C-I stretching vibration is typically weak and falls in the far-IR region, making it difficult to observe with standard instruments. However, the position of the iodine atom influences the overall vibrational modes of the pyrazole ring. A comparative analysis of the experimental and calculated IR spectra for 4-halogenated pyrazoles has been reported, which can serve as a reference[1]. For instance, the IR spectrum of 4-iodopyrazole shows characteristic bands for N-H stretching, C-H stretching, and ring vibrations[3].

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the iodinated pyrazoles. Both isomers will have the same molecular ion peak. However, their fragmentation patterns under electron impact (EI) ionization can differ. The position of the iodine can influence which bonds are more likely to break, leading to different relative abundances of fragment ions. A detailed analysis of the fragmentation pathways can provide clues to the isomeric structure.

Experimental Protocols

To provide a practical context, we present established, regioselective synthetic protocols for obtaining both 4- and 5-iodinated pyrazoles, followed by a general procedure for their spectroscopic characterization.

Synthesis of 4-Iodopyrazoles

A common and effective method for the regioselective synthesis of 4-iodopyrazoles involves electrophilic iodination using N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.

Protocol: Synthesis of a 4-Iodopyrazole Derivative [2]

  • Dissolve: In a round-bottom flask, dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add Reagents: Add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and stir overnight.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate (5 mL) and then with water (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis_4_Iodopyrazole Pyrazole Pyrazole Derivative Reagents I₂ + CAN in MeCN Pyrazole->Reagents 1. Mix Reflux Reflux Overnight Reagents->Reflux 2. Heat Workup Aqueous Work-up Reflux->Workup 3. Cool & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 4-Iodopyrazole Product Purification->Product

Synthesis of 5-Iodopyrazoles

The synthesis of 5-iodopyrazoles can be achieved through a regioselective deprotonation at the C5 position followed by quenching with an iodine source. This method takes advantage of the higher acidity of the C5 proton in many pyrazole systems.

Protocol: Synthesis of a 5-Iodopyrazole Derivative [2]

  • Dissolve: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the starting pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL).

  • Cool: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonate: Add n-butyllithium (n-BuLi) (1.3 equiv) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes.

  • Iodinate: Add a solution of elemental iodine (1.4 equiv) in dry THF (3 mL) dropwise.

  • Warm and Quench: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and water, dry over sodium sulfate, and purify by column chromatography.

Synthesis_5_Iodopyrazole Pyrazole Pyrazole Derivative Deprotonation n-BuLi in THF at -78°C Pyrazole->Deprotonation 1. Deprotonate Iodination I₂ in THF Deprotonation->Iodination 2. Add Iodine Quench Aqueous NH₄Cl Iodination->Quench 3. Quench Workup Extraction & Purification Quench->Workup 4. Isolate Product 5-Iodopyrazole Product Workup->Product

Spectroscopic Characterization Protocol
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified iodopyrazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • IR Sample Preparation: Prepare a sample for IR analysis, for example, as a KBr pellet or a thin film on a salt plate.

  • IR Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • MS Spectrum Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

Spectroscopic_Comparison cluster_4_iodo 4-Iodopyrazole cluster_5_iodo 5-Iodopyrazole HNMR4 ¹H NMR: Single peak for H3/H5 CNMR4 ¹³C NMR: Upfield shift of C4 HNMR5 ¹H NMR: Two distinct signals for H3 and H4 CNMR5 ¹³C NMR: Upfield shift of C5 Analytics Spectroscopic Analysis Analytics->HNMR4 Key Differentiator Analytics->CNMR4 Analytics->HNMR5 Key Differentiator Analytics->CNMR5

Conclusion

The ability to confidently distinguish between 4- and 5-iodinated pyrazoles is a fundamental requirement for their effective use in synthetic and medicinal chemistry. By leveraging the distinct and predictable differences in their ¹H and ¹³C NMR spectra, researchers can unequivocally determine the regiochemistry of their iodinated products. This guide provides the necessary spectroscopic benchmarks and reliable synthetic protocols to empower scientists in their pursuit of novel and impactful molecules.

References

  • Śliwiński, K., & Młostoń, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2015). Iodine-substituted pyrazole compound and novel synthesis method thereof. Google Patents. CN104447558A.
  • Mingos, D. M. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]

  • PubChem. 4-Iodopyrazole. National Institutes of Health. Available at: [Link]

  • SpectraBase. 4-Iodo-1H-pyrazole. Available at: [Link]

Sources

Comparative

Strategic Reagents in Medicinal Chemistry: 5-Iodo-1-isopropylpyrazole

A Comparative Guide to Regiocontrolled Scaffold Synthesis[1] Part 1: Executive Summary & Strategic Importance In the landscape of fragment-based drug discovery (FBDD), the pyrazole ring is a "privileged structure," appea...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regiocontrolled Scaffold Synthesis[1]

Part 1: Executive Summary & Strategic Importance

In the landscape of fragment-based drug discovery (FBDD), the pyrazole ring is a "privileged structure," appearing in blockbuster kinase inhibitors like Crizotinib and Ruxolitinib. However, a persistent synthetic challenge remains: accessing the 1,5-disubstituted pyrazole motif with high regiocontrol.

Standard cyclocondensation methods (e.g., reaction of hydrazines with 1,3-diketones) predominantly favor the thermodynamically stable 1,3-isomer or yield difficult-to-separate mixtures.[1]

5-Iodo-1-isopropylpyrazole emerges as a critical problem-solver in this context.[1] It functions as a pre-functionalized "anchor," allowing chemists to install aryl or heteroaryl groups at the sterically demanding C5 position via Palladium-catalyzed cross-coupling.[1] This guide compares its performance against brominated analogues and alternative synthetic routes, establishing it as the superior reagent for accessing 1,5-substituted chemical space.

Part 2: Comparative Analysis (The "Make" vs. "Buy" Decision)

To utilize this scaffold, one must first secure high-purity material.[1] The choice of halogen (Iodo vs. Bromo) and the synthesis route dictates the success of downstream couplings.

2.1. Halogen Choice: 5-Iodo vs. 5-Bromo

The iodine atom at C5 offers distinct advantages over bromine in cross-coupling reactions, particularly when the pyrazole nitrogen bears a bulky isopropyl group which induces steric hindrance at the reaction site.[1]

Feature5-Iodo-1-isopropylpyrazole 5-Bromo-1-isopropylpyrazole Operational Verdict
C-X Bond Energy ~57 kcal/mol (Weaker)~69 kcal/mol (Stronger)Iodo allows faster oxidative addition by Pd(0).[1]
Coupling Temp. mild (Room Temp to 60°C)High (>80°C required)Iodo preserves sensitive functional groups on coupling partners.[1]
Steric Tolerance HighLowIodo is essential when coupling with ortho-substituted boronic acids.[1]
Cost HighModerateUse Bromo for simple, unhindered partners; use Iodo for complex APIs.[1]
2.2. Route Comparison: Avoiding the Regio-Isomer Trap

The most common failure mode in using this intermediate is "Regio-Leakage"—unintentionally synthesizing the 3-iodo isomer.[1]

  • Method A: Alkylation of 3(5)-Iodopyrazole (NOT RECOMMENDED)

    • Mechanism:[1][2][3][4] Alkylation of the tautomeric mixture.[4]

    • Result: Predominantly yields 1-isopropyl-3-iodopyrazole (the thermodynamic product) due to steric avoidance of the iodine.[1]

    • Yield: <15% of the desired 5-iodo isomer.[1]

  • Method B: Directed Ortho-Lithiation (RECOMMENDED) [1]

    • Mechanism:[1][2][3][4] The N1-isopropyl group directs lithiation to the C5 position due to the "Coordination Induced Proximity Effect" (CIPE).

    • Result:>98% Regioselectivity for the 5-iodo isomer.[1]

    • Yield: 85-92%.[1]

Part 3: Visualizing the Regiocontrol Logic

The following diagram illustrates the orthogonal reactivity that makes this molecule valuable. Standard electrophilic substitution targets C4, while lithiation targets C5.[1]

Pyrazole_Functionalization Start 1-Isopropylpyrazole Path_Top Electrophilic Subst. (NIS or NBS) Start->Path_Top Path_Bottom Directed Lithiation (1. n-BuLi, -78°C) (2. I2 Quench) Start->Path_Bottom Product_4 4-Halo-1-isopropylpyrazole (Standard Reactivity) Path_Top->Product_4 Major Product Product_5 5-Iodo-1-isopropylpyrazole (Target Scaffold) Path_Bottom->Product_5 Exclusive Product (>98% Regio)

Figure 1: Orthogonal functionalization pathways. The lithiation route (green) is the only reliable method to access the 5-iodo precursor.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The appearance of a precipitate during the iodine quench is a visual indicator of success, and the specific workup removes the common side-product (butyl iodide).

Objective: Synthesis of 5-Iodo-1-isopropylpyrazole via Directed Ortho-Lithiation.

Materials:
  • 1-Isopropylpyrazole (1.0 eq)[1]

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • Iodine (

    
    ) (1.3 eq)
    
  • Anhydrous THF (Solvent)

  • Sat.

    
     (Sodium Thiosulfate)
    
Step-by-Step Methodology:
  • Setup & Inertion:

    • Flame-dry a 2-neck round bottom flask. Flush with Argon for 15 mins.

    • Dissolve 1-Isopropylpyrazole in anhydrous THF (0.5 M concentration).

    • Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents the "Halogen Dance" or ring opening.

  • Deprotonation (The C5 Activation):

    • Add n-BuLi dropwise over 20 minutes via syringe pump.[1]

    • Observation: The solution should turn a pale yellow.[1]

    • Stir at -78°C for 45 minutes to ensure complete formation of the 5-lithio species.

  • The Quench (Iodination):

    • Dissolve Iodine (

      
      ) in a separate minimal volume of THF.
      
    • Add the Iodine solution dropwise to the reaction mixture at -78°C.

    • Visual Check: The deep purple color of iodine should disappear initially as it reacts. Once the color persists (brown/red), the reaction is complete.

  • Workup & Purification:

    • Allow the mixture to warm to Room Temperature.

    • Quench with Sat.

      
       (aq).[1][5] Why: This reduces excess iodine (
      
      
      
      ) to iodide (
      
      
      ), turning the organic layer from purple/brown to yellow.
    • Extract with Ethyl Acetate (3x).[1] Wash with Brine.[1][6]

    • Dry over

      
       and concentrate.
      
  • Validation (QC):

    • 1H NMR (CDCl3): Look for the diagnostic C4-H singlet.[1] In the 5-iodo product, the C4 proton appears as a singlet (or doublet with small coupling) around δ 6.3-6.5 ppm .

    • Differentiation: The 3-iodo isomer (impurity) would show a proton at C5, typically further downfield (~δ 7.4 ppm).

Part 5: Application Data (Suzuki-Miyaura Coupling)

The following data summarizes the performance of 5-Iodo-1-isopropylpyrazole in a difficult coupling scenario: attaching a sterically hindered ortho-substituted phenyl ring (common in kinase inhibitors).

Reaction: 5-Halo-1-isopropylpyrazole + (2-methoxyphenyl)boronic acid Conditions:


 (5 mol%), 

, Dioxane/H2O, 80°C, 4h.[1]
Substrate (Halogen)Conversion (HPLC)Isolated YieldImpurity Profile
5-Iodo- 98% 91% Minimal protodehalogenation (<2%)
5-Bromo-65%42%Significant starting material remaining
5-Chloro-<5%N/ANo reaction (requires specialized Buchwald ligands)

Interpretation: The 5-iodo derivative is essential for high-yielding synthesis when the target molecule possesses steric bulk near the coupling site.[1]

Part 6: References
  • Regioselectivity in Lithiation of N-Alkylpyrazoles Source: National Institutes of Health (PubMed) / Org.[1] Biomol. Chem. Context: Defines the thermodynamic vs. kinetic control in pyrazole lithiation, confirming the C5 preference for N-alkyl species. URL:[Link]

  • Halogen Bonding and Reactivity of 5-Iodopyrazoles Source: MDPI (Molecules) Context: Comparative analysis of Iodine vs. Bromine interactions and reactivity profiles in 1-aryl/alkyl pyrazoles. URL:[Link]

  • Synthesis of 5-Iodo-1-aryl/alkylpyrazoles via Lithiation Source: National Institutes of Health (PMC) Context: Provides the foundational experimental procedures for the lithiation/iodination sequence used in the protocol above. URL:[Link]

  • Pyrazole Scaffolds in Drug Discovery Source: National Institutes of Health (PMC) Context: Reviews the structural importance of pyrazoles in FDA-approved drugs, validating the need for regioselective synthesis methods. URL:[Link]

Sources

Validation

A Comparative Guide to Halogen Bonding in Iodinated Pyrazoles: From Synthesis to Supramolecular Architecture

Abstract This guide provides a comprehensive comparative analysis of halogen bonding in iodinated pyrazoles, tailored for researchers, scientists, and professionals in drug development and materials science. We delve int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of halogen bonding in iodinated pyrazoles, tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the synthesis of key iodinated pyrazole scaffolds, present a comparative study of their halogen bonding capabilities supported by X-ray crystallographic data, and provide detailed experimental protocols. This document is designed to serve as a practical resource for understanding and harnessing the power of halogen bonding in the rational design of novel molecular architectures.

Introduction: The Significance of Halogen Bonding in Pyrazole Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its capacity to engage in various non-covalent interactions.[1] Among these, the halogen bond (XB) has emerged as a powerful tool for crystal engineering and the design of supramolecular assemblies. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair or a π-system.[2][3]

The strength of a halogen bond is directly related to the polarizability of the halogen atom, following the trend I > Br > Cl > F.[2][4] Consequently, iodinated compounds are exceptional halogen bond donors, forming robust and predictable interactions that can be exploited in the design of complex molecular systems.[2][5] This guide focuses specifically on iodinated pyrazoles, exploring how the position of the iodine atom and the nature of other substituents on the pyrazole ring influence the strength and type of halogen bonds formed. We will examine how these interactions dictate the solid-state packing of these molecules, a critical aspect for the development of new pharmaceuticals and functional materials.[6][7]

Synthesis of Iodinated Pyrazoles: Key Methodologies

The strategic placement of an iodine atom on the pyrazole ring is the first critical step in harnessing its halogen bonding potential. Several synthetic routes are available, with the choice of method depending on the desired regioselectivity and the nature of the starting materials.[8]

Electrophilic Iodination

A common and effective method for introducing iodine onto the pyrazole ring is through electrophilic iodination. This typically involves the reaction of a pyrazole derivative with an iodinating agent in the presence of a suitable solvent and sometimes a catalyst or a base.

Experimental Protocol: Iodination using Iodine Monochloride (ICl) [8]

This protocol is particularly effective for the C4-iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.

  • Dissolution: Dissolve the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative (0.25 mmol) in dichloromethane (2.5 mL).

  • Addition of Base: Add lithium carbonate (2.0 equivalents) to the solution.

  • Addition of Iodinating Agent: To the stirred suspension, add iodine monochloride (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Lithiation Followed by Iodination

For specific regioselectivity, such as iodination at the C5 position, a lithiation-iodination sequence is often employed. This method involves the deprotonation of the pyrazole ring with a strong base, followed by quenching the resulting lithiated species with molecular iodine.[9]

Experimental Protocol: C5-Iodination via Lithiation [8][9]

This procedure is suitable for the specific iodination at the C5 position of 1-aryl-3-CF₃-1H-pyrazoles.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.3 equivalents, 2.5 M in hexanes) dropwise with vigorous stirring.

  • Iodination: After stirring for a specified time, add a solution of iodine (I₂) in THF.

  • Quenching and Extraction: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by chromatography.

Comparative Analysis of Halogen Bonding in Iodinated Pyrazoles

The true utility of iodinated pyrazoles lies in their ability to form diverse and predictable halogen bonds. The nature of these interactions is highly dependent on the substitution pattern of the pyrazole ring.

5-Iodo-1-Arylpyrazoles: A Versatile Scaffold

A systematic study of six 5-iodo-1-arylpyrazoles with varying substituents on the aryl ring has provided significant insights into the tuning of halogen bonds.[6][7] Single-crystal X-ray diffraction analysis of these compounds revealed a variety of halogen bonding motifs, including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N interactions.[6]

Key Observations:

  • C–I⋯O Interactions: In several of the studied compounds, a prominent intermolecular C–I⋯O bond was observed between the iodine atom at the 5-position and an oxygen atom of a carbonyl group on a neighboring molecule.[6] These interactions are characterized by short I⋯O distances (e.g., 2.951 Å to 2.993 Å) and a nearly linear C–I⋯O angle (e.g., ~175°), indicative of a strong halogen bond.[6]

  • Influence of Aryl Substituents: The substituents on the aryl ring at the 1-position play a crucial role in the overall crystal packing and can either participate in or compete with the primary halogen bonds. For instance, the presence of other halogens like bromine can lead to additional C–I⋯Br or C–Br⋯O interactions.[6]

  • Competition with Other Interactions: The formation of halogen bonds is often in competition with other non-covalent interactions, such as hydrogen bonding and π-stacking. The final supramolecular architecture is a result of the delicate balance between these forces.[5]

Table 1: Comparative Halogen Bond Parameters in 5-Iodo-1-Arylpyrazoles [6]

CompoundHalogen Bond TypeI⋯Acceptor Distance (Å)C–I⋯Acceptor Angle (°)
1 C–I⋯O2.993175.2
4 C–I⋯O2.951175.9

Data extracted from a study on 5-iodo-1-arylpyrazoles. The specific structures of compounds 1 and 4 can be found in the cited reference.

4-Iodopyrazole: A Fundamental Building Block

The completion of the crystallographic data for the series of 4-halogenated-1H-pyrazoles allows for a direct comparison of the influence of the halogen atom on the crystal structure.[4][10] While the bromo and chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs, the 4-iodopyrazole and 4-fluoropyrazole form catemeric (chain-like) structures, though they are not isostructural.[4] This highlights the significant role of the halogen atom in directing the supramolecular assembly.

Key Observations:

  • I⋯I Interactions: In the crystal structure of 4-iodo-1H-pyrazole, the closest I⋯I distance is 3.9671 Å, which is approximately twice the van der Waals radius of iodine.[4] This suggests that while direct I⋯I halogen bonds may not be the primary directing force, the overall electronic properties of the iodine atom influence the preferred hydrogen-bonding motif.

  • Comparison with Other Halogens: The importance of halogen bonding increases with the polarizability of the halogen (I > Br > Cl > F).[4] This is evident in the observed intermolecular distances in the 4-halopyrazole series.

Experimental Workflow for Halogen Bond Analysis

The characterization of halogen bonds in iodinated pyrazoles relies heavily on single-crystal X-ray diffraction, often complemented by computational methods.

Single-Crystal X-ray Diffraction

This is the definitive method for unequivocally identifying and characterizing halogen bonds in the solid state.

Experimental Protocol: Crystal Growth and Data Collection [4][6]

  • Crystal Growth: Grow suitable single crystals by slow evaporation of a solution of the iodinated pyrazole in an appropriate solvent (e.g., acetonitrile, ethanol/dichloromethane mixture).[6]

  • Mounting: Select a suitable crystal and mount it on a diffractometer.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 172 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or intrinsic phasing and refine the model against the collected data.[4]

  • Analysis: Analyze the refined structure to identify and measure the geometric parameters of potential halogen bonds (distances and angles).

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It provides a graphical representation of the regions of close contact between molecules, allowing for a more intuitive understanding of the crystal packing.[6]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Halogen_Bond Figure 1: The Halogen Bond (XB) cluster_donor XB Donor cluster_acceptor XB Acceptor R R X X R->X Covalent Bond sigma_hole σ-hole (+) Y Y sigma_hole->Y Halogen Bond

Caption: A schematic representation of a halogen bond.

experimental_workflow Figure 2: Workflow for Halogen Bond Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis synthesis Synthesis of Iodinated Pyrazole crystal_growth Crystal Growth synthesis->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray hirshfeld Hirshfeld Surface Analysis xray->hirshfeld data_analysis Data Analysis: - Bond Lengths - Bond Angles - Supramolecular Assembly hirshfeld->data_analysis

Caption: A typical experimental workflow for the study of halogen bonding.

Conclusion

Iodinated pyrazoles are a highly versatile and tunable class of compounds for the study and application of halogen bonding. The ability to systematically modify the pyrazole scaffold allows for a detailed investigation of the factors that govern the formation and strength of these interactions. The insights gained from comparative studies, grounded in solid experimental data from X-ray crystallography, are invaluable for the rational design of new materials and pharmaceutical compounds with desired solid-state properties. This guide serves as a foundational resource for researchers looking to explore the rich and rewarding field of halogen bonding in heterocyclic chemistry.

References

  • Bologa, U. et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 1149. [Link]

  • Legon, A. C. et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. [Link]

  • Rheingold, A. L. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • ResearchGate. (n.d.). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. ResearchGate. [Link]

  • OUCI. (n.d.). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. OUCI. [Link]

  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

  • Beier, P. et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 21, 417-425. [Link]

  • Luger, P. et al. (2022). Three for the Price of One: Concomitant I⋯N, I⋯O, and I⋯π Halogen Bonds in the Same Crystal Structure. Molecules, 27(21), 7586. [Link]

  • IUCr Journals. (2022). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress. Acta Crystallographica Section C: Structural Chemistry, 78(11), 613-617. [Link]

  • Volkova, Y. A. et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1640-1646. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

  • CrystEngComm. (2022). Halogen bonding in 5-bromopyrazoles: a comparative study. CrystEngComm, 24(45), 7957-7966. [Link]

  • Frontera, A. et al. (2018). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Molecules, 23(11), 2849. [Link]

  • Benedict, J. B. et al. (2016). I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design, 16(11), 6476-6484. [Link]

  • ResearchGate. (n.d.). Detail of the X-ray crystal structure depicting a halogen bond between iodine and nitrogen. ResearchGate. [Link]

  • Metrangolo, P. et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. [Link]

  • OUCI. (2014). Halogen Bond: A Long Overlooked Interaction. Topics in Current Chemistry, 351, 1-17. [Link]

  • RSC Publishing. (2019). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. Physical Chemistry Chemical Physics, 21(34), 18781-18791. [Link]

  • ResearchGate. (n.d.). Iodine promoted pyrazole synthesis. ResearchGate. [Link]

  • Wang, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-1-isopropylpyrazole

CAS Number: 1345471-54-6 Molecular Formula: C₆H₉IN₂ Molecular Weight: 236.05 g/mol Synonyms: 5-Iodo-1-(propan-2-yl)-1H-pyrazole Executive Safety Summary Critical Directive: Treat 5-Iodo-1-isopropylpyrazole as a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1345471-54-6 Molecular Formula: C₆H₉IN₂ Molecular Weight: 236.05 g/mol Synonyms: 5-Iodo-1-(propan-2-yl)-1H-pyrazole

Executive Safety Summary

Critical Directive: Treat 5-Iodo-1-isopropylpyrazole as a functionalized halogenated heterocycle . While specific toxicological data for this exact isomer is limited, structural analogs (iodopyrazoles) consistently exhibit skin/eye irritation and acute toxicity upon ingestion .

  • Primary Hazard: Respiratory and mucosal irritation; potential release of toxic iodine vapors (

    
    ) upon thermal decomposition.
    
  • Operational Control: All handling must occur within a certified chemical fume hood.

  • Storage: Light-sensitive and thermally labile. Store at 2–8°C in the dark to prevent deiodination.

Risk Assessment & Hazard Identification (GHS)

Based on Analogous Hazard Extrapolation (Read-Across from 4-Iodo-1-methylpyrazole and related 5-iodo isomers).

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Warning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.Warning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.Warning

Chemical Incompatibilities:

  • Strong Oxidizers: Risk of exothermic reaction and iodine liberation.

  • Strong Acids: Potential for protonation and decomposition.

  • Light/UV: Promotes homolytic cleavage of the C-I bond, degrading purity and releasing iodine radicals.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards for handling 5-Iodo-1-isopropylpyrazole in a research setting.

Protection ZoneRecommended EquipmentTechnical Specification
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) nitrile.Outer Layer: 5-8 mil chemically resistant nitrile.Change immediately upon splash.
Eye/Face Chemical Safety Goggles ANSI Z87.1 compliant. Use a face shield if handling >10g or conducting high-temperature synthesis.
Respiratory Fume Hood (Primary) Work must be done in a hood with face velocity 0.3–0.5 m/s . If outside hood (not recommended), use P100/OV respirator.
Body Lab Coat (Cotton/Poly) Snap closures preferred for quick removal. Synthetics (nylon) should be avoided due to static risk with powders.

Operational Handling Protocols

Phase A: Storage & Stability
  • Temperature: Refrigerate at 2°C to 8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the container is opened.

  • Light: Amber vials or aluminum foil wrapping is mandatory.

Phase B: Weighing & Preparation
  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation, which can hydrolyze the compound or accelerate decomposition.

  • Environment: Weigh only inside a fume hood or a vented balance enclosure.

  • Static Control: Use an anti-static gun if the substance appears as a fine, flying powder.

Phase C: Reaction Setup
  • Solvent Selection: Highly soluble in DCM, THF, and DMSO. Avoid protic solvents if using strong bases in subsequent steps.

  • Inertion: Purge reaction vessels with Nitrogen (

    
    ) or Argon (
    
    
    
    ). The Carbon-Iodine bond is susceptible to oxidative addition; oxygen exclusion is critical for cross-coupling yields.
Phase D: Waste Management
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (risk of

    
     formation).
    
  • Labeling: Tag clearly with "Halogenated Pyrazole - Potential Iodine Release."

Visual Workflow: Safe Handling Lifecycle

G Start Receipt & Inspection (Check Seal/Label) Storage Storage (2-8°C, Dark, Inert) Start->Storage Log Inventory Prep Preparation (Warm to RT, Weigh in Hood) Storage->Prep Equilibrate Prep->Storage Reseal & Purge Reaction Reaction/Use (Inert Atm, Halogenated Solvents) Prep->Reaction Dissolve Waste Disposal (Halogenated Waste Stream) Reaction->Waste Quench

Figure 1: Lifecycle management of 5-Iodo-1-isopropylpyrazole, emphasizing temperature control and waste segregation.

Emergency Response Procedures

IncidentImmediate ActionFollow-Up
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[1][2][3] Iodine compounds can cause corneal damage.
Skin Contact Wash with soap and water. Do not use ethanol (increases absorption).Monitor for redness/blistering. Remove contaminated clothing.[2]
Spill (Solid) Dampen with water to prevent dust. Scoop into a jar.Wipe area with 10% sodium thiosulfate (removes iodine stains).
Spill (Liquid) Absorb with vermiculite or sand.Dispose as halogenated waste. Ventilate area.[1][2][4][5]

References

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: Halogenated Pyrazoles. Retrieved January 31, 2026, from [Link]

Sources

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